10-Decarbomethoxyaclacinomycin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
76264-91-0 |
|---|---|
Molecular Formula |
C40H51NO13 |
Molecular Weight |
753.8 g/mol |
IUPAC Name |
7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO13/c1-7-40(48)16-21-13-23-34(37(47)33-22(35(23)45)9-8-10-26(33)43)36(46)32(21)28(17-40)52-30-14-24(41(5)6)38(19(3)50-30)54-31-15-27(44)39(20(4)51-31)53-29-12-11-25(42)18(2)49-29/h8-10,13,18-20,24,27-31,38-39,43-44,46,48H,7,11-12,14-17H2,1-6H3 |
InChI Key |
OXPCRXLITLBLEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 10-Decarbomethoxyaclacinomycin A and its Parent Compound, Aclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the biological activities, quantitative data, and specific experimental protocols for 10-Decarbomethoxyaclacinomycin A is limited in publicly available scientific literature. This guide provides comprehensive information on its well-studied parent compound, Aclacinomycin A (Aclarubicin), and contextualizes the known information about this compound within that framework.
Introduction
This compound is a derivative of Aclacinomycin A, a significant member of the anthracycline class of antibiotics. Aclacinomycin A is produced by the bacterium Streptomyces galilaeus and exhibits potent antineoplastic properties.[1] It is considered a second-generation anthracycline, offering potential advantages over earlier compounds like doxorubicin and daunorubicin, such as a different mechanism of action and potentially reduced cardiotoxicity.[2][3] this compound is understood to be a product of the enzymatic activity of Aclacinomycin methylesterase (RdmC), an enzyme involved in the biosynthesis of Aclacinomycin.[2][4]
This guide will primarily focus on the extensive data available for Aclacinomycin A, providing a deep dive into its mechanism of action, experimental data, and relevant protocols, while also presenting the specific, albeit limited, findings related to this compound.
Chemical and Physical Properties
While detailed experimental data for this compound is sparse, some basic properties are known.
| Property | This compound | Aclacinomycin A (Aclarubicin) |
| Molecular Formula | C40H51NO13 | C42H53NO15 |
| Molecular Weight | 753.8 g/mol | 811.9 g/mol |
| Synonyms | - | Aclarubicin, NSC-208734 |
| CAS Number | 76264-91-0 | 57576-44-0 |
Mechanism of Action of Aclacinomycin A
Aclacinomycin A exhibits a multi-faceted mechanism of action, distinguishing it from other anthracyclines. Its primary modes of action include:
-
DNA Intercalation: Like other anthracyclines, Aclacinomycin A can insert itself between the base pairs of the DNA double helix. This intercalation disrupts DNA replication and transcription, thereby inhibiting the proliferation of rapidly dividing cancer cells.[5]
-
Topoisomerase Inhibition: A key feature of Aclacinomycin A is its ability to inhibit both topoisomerase I and topoisomerase II.[6][7] This dual inhibitory action prevents the proper unwinding and re-ligation of DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death).[5]
-
Generation of Reactive Oxygen Species (ROS): The metabolic activation of Aclacinomycin A can lead to the production of ROS. This induces oxidative stress within cancer cells, damaging cellular components and contributing to its cytotoxic effects.[5]
-
Inhibition of Macromolecular Synthesis: Aclacinomycin A has been shown to inhibit the synthesis of nucleic acids, with a particular potency against RNA synthesis.[6]
-
Proteasome Inhibition: There is evidence to suggest that Aclacinomycin A can inhibit the 26S proteasome complex and ubiquitin-ATP-dependent proteolysis, interfering with cellular protein degradation pathways that are crucial for cancer cell survival.[6]
Signaling Pathway Diagram
Figure 1. Simplified signaling pathway of Aclacinomycin A's multifaceted mechanism of action in a cancer cell.
Quantitative Data for Aclacinomycin A
The following table summarizes some of the available quantitative data for the biological activity of Aclacinomycin A.
| Assay | Cell Line / System | Endpoint | Value | Reference |
| Ubiquitin-ATP-dependent Proteolysis Inhibition | Rabbit Reticulocytes | IC50 | 52 µM | [6] |
| Topoisomerase II Catalytic Activity Inhibition | - | - | Effective at 0-2.4 µM | [6] |
| Antitumor Activity | Mice with Leukemia P-388 | Tumor Growth Inhibition | Dose-dependent (0.75-6 mg/kg, IP) | [6] |
| Antitumor Activity | Mice with Leukemia L-1210 | Antitumor Effect | Effective at 0.6-20 mg/kg (Oral) | [6] |
| Acute Toxicity | Mice | LD50 (Intravenous) | 35.6 mg/kg | [6] |
| Acute Toxicity | Mice | LD50 (Oral) | 76.5 mg/kg | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are outlines of key experimental methodologies used to characterize Aclacinomycin A.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of Aclacinomycin A on cancer cell lines.
-
Methodology:
-
Cell Culture: V79 and irs-2 cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Aclacinomycin A (e.g., 0-1.8 µM) for a specified duration (e.g., 3 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a trypan blue exclusion assay.
-
Data Analysis: The percentage of viable cells is calculated relative to an untreated control, and IC50 values (the concentration at which 50% of cell growth is inhibited) can be determined.
-
Topoisomerase II Inhibition Assay
-
Objective: To assess the inhibitory effect of Aclacinomycin A on the catalytic activity of topoisomerase II.
-
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified topoisomerase II, a DNA substrate (e.g., supercoiled plasmid DNA), and ATP in an appropriate buffer.
-
Inhibitor Addition: Aclacinomycin A is added to the reaction mixture at various concentrations (e.g., 0-2.4 µM).
-
Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes) to allow for the topoisomerase-mediated DNA relaxation.
-
Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.
-
In Vivo Antitumor Activity Model
-
Objective: To evaluate the antitumor efficacy of Aclacinomycin A in a living organism.
-
Methodology:
-
Animal Model: A suitable animal model, such as DBA/2 mice, is used.
-
Tumor Implantation: The mice are inoculated with a cancer cell line, for example, Leukemia P-388 cells.
-
Treatment Regimen: Aclacinomycin A is administered to the mice at various doses (e.g., 0.75-6 mg/kg) via a specific route (e.g., intraperitoneal injection) for a defined period (e.g., daily for 10 days).
-
Efficacy Evaluation: The antitumor effect is evaluated by monitoring parameters such as tumor size, animal survival rate, and body weight changes compared to a control group receiving a vehicle.
-
The Role of this compound
The available literature suggests that this compound is primarily studied in the context of the biosynthesis of Aclacinomycin. The enzyme Aclacinomycin methylesterase (RdmC) from Streptomyces purpurascens catalyzes the removal of the methoxy group from the C-15 position of Aclacinomycin precursors.[2] The crystal structure of RdmC has been determined in complex with 10-decarboxymethylaclacinomycin A, which acts as a product analogue.[4] This structural information is crucial for understanding the enzyme's mechanism and substrate specificity.[4]
Experimental Workflow Diagram
Figure 2. A generalized experimental workflow for the structural analysis of Aclacinomycin methylesterase (RdmC) with its product analogue.
Conclusion and Future Directions
Aclacinomycin A remains a compound of significant interest in oncology due to its broad-spectrum antitumor activity and distinct mechanism of action compared to other anthracyclines. The detailed understanding of its biological effects provides a solid foundation for further research and clinical application.
The role of this compound appears to be primarily as an intermediate or analogue in the biosynthetic pathway of Aclacinomycin. While direct studies on its own biological activity are not widely reported, its use in structural studies of key biosynthetic enzymes like RdmC is invaluable.
Future research could focus on several areas:
-
Investigating the specific biological activities of this compound: Does this derivative possess any unique cytotoxic or other biological properties?
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the decarbomethoxy functional group influences the activity of the Aclacinomycin scaffold could inform the design of novel, more potent, and less toxic anthracycline derivatives.
-
Combination Therapies: Exploring the synergistic effects of Aclacinomycin A with other anticancer agents could lead to more effective treatment regimens.
This guide has aimed to provide a comprehensive overview for researchers and professionals in drug development, summarizing the current knowledge on Aclacinomycin A and its derivative, this compound, and highlighting avenues for future investigation.
References
- 1. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of aclacinomycin methylesterase with bound product analogues: implications for anthracycline recognition and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEW ANTITUMOR ANTIBIOTICS, ACLACINOMYCINS A AND B [jstage.jst.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aclacinomycin A hydrochloride | Anticancer | Topo I/II | TargetMol [targetmol.com]
A Technical Guide to 10-Decarbomethoxyaclacinomycin A Production in Streptomyces galilaeus
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the production of 10-decarbomethoxyaclacinomycin A and its parent compound, aclacinomycin A, using the filamentous bacterium Streptomyces galilaeus. This document details the biosynthetic pathways, quantitative production data, and detailed experimental protocols relevant to the cultivation of S. galilaeus, extraction and purification of aclacinomycins, and genetic manipulation of the organism.
Introduction
Aclacinomycin A, an anthracycline antibiotic, is a potent antitumor agent produced by various strains of Streptomyces galilaeus.[1][2] It is a glycoside composed of a polyketide aglycone, aklavinone, and a trisaccharide chain. The biosynthesis of aclacinomycin A is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes, including glycosyltransferases and oxidoreductases.[1] Understanding and optimizing the production of aclacinomycin A and its analogues, such as this compound, is of significant interest for the development of novel anticancer therapeutics. This guide serves as a technical resource for researchers and professionals working on the discovery, development, and production of these valuable secondary metabolites.
Quantitative Production of Aclacinomycins
The production of aclacinomycins by Streptomyces galilaeus can vary significantly depending on the strain, fermentation conditions, and genetic modifications. The following tables summarize the reported quantitative data on aclacinomycin production.
Table 1: Aclacinomycin Production in Wild-Type and Mutant Streptomyces Strains
| Strain | Compound(s) | Titer | Reference(s) |
| Streptomyces galilaeus MA144-M1 (ATCC 31133) | Aclacinomycin A | 35 µg/mL | [2] |
| Aclacinomycin B | 15 µg/mL | [2] | |
| Streptomyces galilaeus OBB-731 (ATCC 31615) | Aclacinomycins A and B (total) | ~530 mg/L | |
| Streptomyces lavendofoliae DKRS (mutant) | Aclacinomycin A | 125 mg/L | [1] |
| Recombinant Streptomyces strain | Aklavinone | 15–20 mg/L | [1] |
Table 2: Genetically Engineered Streptomyces galilaeus for Novel Aclacinomycin Production
| Parent Strain | Genetic Modification | Produced Compound(s) | Notes | Reference(s) |
| S. galilaeus | Introduction of rhodomycin biosynthesis genes (rdmB, rdmC, rdmE) from S. purpurascens | 10-decarbomethoxyaclacinomycin T, Rhodomycin B | RdmC converts aclacinomycin T to 15-demethoxyaclacinomycin T, which is then converted by RdmB. | [3] |
| S. galilaeus ATCC 31133 | Expression of doxorubicin resistance genes (drrA, drrB) and aklavinone 11-hydroxylase (dnrF) | 11-hydroxyaclacinomycin A | Demonstrates the potential for producing hybrid anthracyclines. | [1] |
Biosynthetic and Regulatory Pathways
The production of aclacinomycin A is a multi-step process involving a complex interplay of biosynthetic enzymes and regulatory proteins.
Aclacinomycin A Biosynthetic Pathway
The biosynthesis of aclacinomycin A begins with the formation of the aklavinone aglycone by a type II polyketide synthase. This is followed by a series of glycosylation steps where three deoxy-sugar residues (L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose) are attached. The final step involves the oxidation of the terminal sugar residue.
Caption: Biosynthetic pathway of aclacinomycin A and the formation of 10-decarbomethoxyaclacinomycin T.
Regulatory Network of Aclacinomycin Biosynthesis
The biosynthesis of aclacinomycin is tightly regulated at the transcriptional level by a network of pathway-specific and global regulatory proteins.
Caption: Simplified regulatory cascade for aclacinomycin production in Streptomyces galilaeus.
Experimental Protocols
This section provides detailed methodologies for the cultivation of S. galilaeus, extraction and purification of aclacinomycins, and genetic manipulation.
Fermentation for Aclacinomycin Production
This protocol is adapted from a high-yield process described for S. galilaeus OBB-731.
4.1.1. Media Preparation
-
Seed Medium:
-
Glucose: 10 g/L
-
Soluble Starch: 20 g/L
-
Soybean Meal: 25 g/L
-
Yeast Extract: 5 g/L
-
CaCO₃: 2 g/L
-
Adjust pH to 7.0 before sterilization.
-
-
Production Medium:
-
Glucose: 40 g/L
-
Soybean Meal: 30 g/L
-
Corn Steep Liquor: 10 g/L
-
(NH₄)₂SO₄: 2 g/L
-
K₂HPO₄: 0.5 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
CaCO₃: 3 g/L
-
Adjust pH to 7.2 before sterilization.
-
4.1.2. Fermentation Procedure
-
Inoculate a 250 mL flask containing 50 mL of seed medium with a spore suspension or a vegetative mycelial stock of S. galilaeus.
-
Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48 hours.
-
Transfer 5 mL of the seed culture to a 2 L bioreactor containing 1 L of production medium.
-
Carry out the fermentation at 28°C with an aeration rate of 1 vvm and agitation at 300-500 rpm. Maintain the pH between 6.5 and 7.5.
-
Monitor the production of aclacinomycins by HPLC analysis of culture extracts starting from day 3 of fermentation.
-
Harvest the culture after 6-7 days, when the production of aclacinomycins has reached its maximum.
Extraction and Purification of Aclacinomycins
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the mycelial cake with a suitable organic solvent such as acetone or methanol.
-
Combine the solvent extract with the culture filtrate and extract with an equal volume of chloroform or ethyl acetate at a neutral pH.
-
Concentrate the organic phase under reduced pressure to obtain a crude extract.
-
Subject the crude extract to silica gel column chromatography. Elute with a gradient of chloroform-methanol or toluene-methanol.[2]
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC.
-
Combine the fractions containing the desired aclacinomycin(s) and evaporate the solvent to obtain the purified product.
Genetic Manipulation: Protoplast Transformation
This protocol provides a general method for introducing plasmid DNA into S. galilaeus.
4.3.1. Protoplast Formation
-
Grow S. galilaeus in a suitable liquid medium (e.g., YEME with 0.5% glycine) to the late exponential phase.
-
Harvest the mycelium by centrifugation and wash with a 10.3% sucrose solution.
-
Resuspend the mycelium in a lysozyme solution (e.g., 1 mg/mL in P buffer) and incubate at 30°C for 15-60 minutes, monitoring protoplast formation microscopically.
-
Gently pipette the suspension to aid in protoplast release.
-
Filter the protoplast suspension through sterile cotton wool to remove mycelial fragments.
-
Collect the protoplasts by centrifugation and wash with P buffer.
4.3.2. Transformation
-
Resuspend the protoplasts in P buffer to a concentration of approximately 10⁹ protoplasts/mL.
-
Mix 100 µL of the protoplast suspension with 1-5 µg of plasmid DNA.
-
Immediately add 0.5 mL of a 25% polyethylene glycol (PEG) 1000 solution in P buffer and mix gently.
-
Plate the transformation mixture onto a suitable regeneration medium (e.g., R2YE).
-
Incubate the plates at 28°C for 16-24 hours.
-
Overlay the plates with a soft agar containing an appropriate antibiotic for selection.
-
Continue incubation until transformant colonies appear.
Conclusion
This technical guide provides a foundational understanding of the production of this compound and related compounds from Streptomyces galilaeus. The presented data and protocols offer a starting point for researchers to optimize fermentation processes, genetically engineer strains for improved yields and novel products, and develop robust purification strategies. Further research into the complex regulatory networks and the application of synthetic biology tools will undoubtedly lead to significant advancements in the production of these clinically important antitumor agents.
References
The Biosynthetic Pathway of 10-Decarbomethoxyaclacinomycin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclacinomycin A is a potent anthracycline antibiotic with significant antitumor activity, produced by various Streptomyces species. Its biosynthesis has been a subject of extensive research, not only to understand its natural production but also to engineer novel, more effective derivatives. A key group of these derivatives are the 10-decarbomethoxyaclacinomycins, which lack the carbomethoxy group at the C-10 position of the aglycone backbone. This modification can significantly impact the biological activity of the parent compound. This technical guide provides a comprehensive overview of the biosynthesis of 10-decarbomethoxyaclacinomycin A, focusing on the core enzymatic steps, available quantitative data, and the experimental protocols used to elucidate this pathway.
Core Biosynthesis of the Aklavinone Aglycone
The biosynthesis of aclacinomycins, and by extension their 10-decarbomethoxy derivatives, begins with the formation of the tetracyclic aglycone, aklavinone. This process is orchestrated by a type II polyketide synthase (PKS) system in Streptomyces galilaeus. The assembly of the polyketide chain initiates with a propionyl-CoA starter unit and nine malonyl-CoA extender units.[1] This process involves a minimal PKS complex consisting of a ketosynthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP).[1][2] Subsequent cyclization and aromatization reactions, catalyzed by additional enzymes in the gene cluster, lead to the formation of the characteristic tetracyclic ring structure of aklavinone.[1][2]
The Crucial C-10 Modification: Decarbomethoxylation
The defining step in the formation of this compound is the removal of the carbomethoxy group at the C-10 position of an aclacinomycin intermediate. This is not a direct modification of aklavinone but occurs after glycosylation. The key enzymes responsible for this transformation are found in the rhodomycin biosynthetic gene cluster from Streptomyces purpurascens and have been successfully used to modify aclacinomycins.[3][4]
The process involves a two-step enzymatic cascade acting on a glycosylated intermediate, typically aclacinomycin T (aklavinone with one rhodosamine sugar attached):
-
Demethylation by RdmC (Aclacinomycin Methyl Esterase): The first step is the removal of the methyl group from the C-15 methylester of aclacinomycin T, converting it to 15-demethoxyaclacinomycin T.[3][4]
-
Decarboxylation and Hydroxylation by RdmB (Aclacinomycin-10-hydroxylase): The subsequent and critical step is catalyzed by RdmB. This enzyme first removes the carboxylic acid group at C-10 and then hydroxylates the same position, yielding 10-decarbomethoxy-10-hydroxyaclacinomycin T (which is an intermediate in the rhodomycin B biosynthesis).[3][4][5] The product is effectively a 10-decarbomethoxy derivative.
Quantitative Data
While extensive quantitative data for the entire pathway is limited in the publicly available literature, some key kinetic parameters for the C-10 modification enzymes have been determined.
| Enzyme | Substrate | Apparent Km (µM) | Notes |
| RdmC | Aclacinomycin T | 15.5 | RdmC activity is highest on the monosaccharide derivative (Aclacinomycin T) and decreases significantly (70-90%) with di- and tri-glycosylated substrates. Aclacinomycin A acts as a competitive inhibitor.[3][4] |
| RdmB | 15-demethoxyaclacinomycin T | Not Reported | The activity of RdmB is also highest on the monosaccharide derivative.[3][4] |
Signaling Pathways and Experimental Workflows
Biosynthesis Pathway of this compound
The following diagram illustrates the key steps in the biosynthesis of this compound from the central intermediate, aklavinone.
References
- 1. Plasma kinetics of aclacinomycin A and its major metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modifications of aclacinomycin T by aclacinomycin methyl esterase (RdmC) and aclacinomycin-10-hydroxylase (RdmB) from Streptomyces purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of aclacinomycin-10-hydroxylase, a S-adenosyl-L-methionine-dependent methyltransferase homolog involved in anthracycline biosynthesis in Streptomyces purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
10-Decarbomethoxyaclacinomycin A molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of compounds known for their potent antitumor activities. Understanding its molecular characteristics is fundamental to its application in research and drug development.
| Property | Value |
| Molecular Formula | C40H51NO13 |
| Molecular Weight | 753.8 g/mol |
| CAS Number | 76264-91-0 |
| Chemical Structure | (Structure rendering not available) |
Mechanism of Action and Biological Activity
As a member of the anthracycline family, the primary mechanism of action of this compound is believed to be the inhibition of topoisomerases I and II.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the topoisomerase-DNA covalent complexes, anthracyclines introduce DNA strand breaks, which subsequently trigger apoptotic cell death in rapidly proliferating cancer cells.[1][2]
The biological activity of this compound is closely related to its parent compound, Aclacinomycin A. Aclacinomycin A has been shown to be a dual inhibitor of topoisomerase I and II and induces apoptosis in various cancer cell lines.[3] It also inhibits the synthesis of nucleic acids, particularly RNA.[4]
Cytotoxicity Data
While specific cytotoxicity data for this compound is limited in publicly available literature, the data for the closely related Aclacinomycin A provides valuable insight into its potential efficacy.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 0.27 |
| HepG2 | Hepatoma carcinoma | 0.32 |
| MCF-7 | Breast cancer | 0.62 |
Data presented is for Aclacinomycin A and serves as a proxy for this compound due to structural similarity.[3]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and related anthracyclines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[5]
-
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines the inhibitory effect of the compound on the catalytic activity of topoisomerase I.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322) (200-500 ng)
-
Topoisomerase I reaction buffer (10X)
-
Purified human Topoisomerase I (1-2 units)
-
Varying concentrations of this compound or vehicle control (DMSO).
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.
-
-
Agarose Gel Electrophoresis:
-
Add 3 µL of 6X DNA loading dye to each reaction tube.
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control reaction where the DNA is relaxed by the enzyme.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed signaling pathway of apoptosis induced by Aclacinomycin A.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for the Topoisomerase I DNA relaxation assay.
References
- 1. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
Unraveling the Cytotoxic Mechanism of 10-Decarbomethoxyaclacinomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic, is a potent anti-cancer agent whose mechanism of action is of significant interest to the scientific community. This technical guide provides an in-depth exploration of its cytotoxic effects, primarily drawing parallels from its close analog, Aclacinomycin A. The core mechanism involves the dual inhibition of topoisomerase I and II, leading to DNA damage and the subsequent induction of apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Dual Topoisomerase Inhibition
The primary mechanism of action of this compound is inferred to be the same as that of Aclacinomycin A, which is the catalytic inhibition of both topoisomerase I and topoisomerase II.[1][2][3] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and recombination. By inhibiting these enzymes, this compound leads to the accumulation of DNA strand breaks, which triggers a cascade of cellular events culminating in cell death.
Topoisomerase I Inhibition: The compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme.[3]
Topoisomerase II Inhibition: It also acts as a catalytic inhibitor of topoisomerase II, interfering with its ability to manage DNA supercoils and tangles. Overexpression of topoisomerase II has been shown to confer resistance to Aclacinomycin A, supporting its role as a direct target.[3]
This dual inhibitory action on both topoisomerase I and II makes it a potent agent against a variety of cancers.
Induction of Apoptosis
The DNA damage induced by this compound triggers programmed cell death, or apoptosis. This is a key component of its anti-cancer activity. The apoptotic pathway initiated by this compound is caspase-dependent.
Signaling Pathway
The apoptotic cascade is initiated by the cellular DNA damage response. While the precise upstream signaling is not fully elucidated for this specific compound, it is known that for Aclacinomycin A, the process involves the activation of initiator caspases, such as caspase-8, which then activate executioner caspases, like caspase-3.[1] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[1]
Caption: Apoptotic signaling pathway induced by this compound.
Quantitative Data
The following tables summarize the available quantitative data for the closely related compound, Aclacinomycin A. These values provide an indication of the potency of this compound.
Table 1: Cytotoxic Activity of Aclacinomycin A
| Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | 0.27[1] |
| HepG2 (Hepatocellular Carcinoma) | 0.32[1] |
| MCF-7 (Breast Adenocarcinoma) | 0.62[1] |
Table 2: Inhibition of Macromolecular Synthesis by Aclacinomycin A in L1210 Cells
| Process | IC50 (µg/ml) |
| [14C]-Thymidine Incorporation (DNA Synthesis) | 0.30[4] |
| [14C]-Uridine Incorporation (RNA Synthesis) | 0.038[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Topoisomerase Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase enzymes.
Principle: The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. Inhibition is observed as a decrease in the formation of relaxed or decatenated DNA products.
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing the supercoiled plasmid DNA (for Topo I) or kDNA (for Topo II), reaction buffer, and purified topoisomerase enzyme.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
Caption: Workflow for the topoisomerase inhibition assay.
Apoptosis Detection by Western Blot
This method is used to detect the activation of key apoptotic proteins.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis. The cleavage of caspases and PARP are hallmark indicators of apoptosis.
Protocol Outline:
-
Cell Treatment: Treat cancer cells with this compound for various time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Workflow for detecting apoptotic markers by Western blot.
Conclusion
The mechanism of action of this compound, inferred from its close analog Aclacinomycin A, is centered on the dual inhibition of topoisomerase I and II. This leads to significant DNA damage, which in turn activates the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of PARP. The provided quantitative data and experimental protocols offer a solid foundation for further research into this promising anti-cancer agent. Future studies should focus on confirming these mechanisms specifically for this compound and exploring its efficacy in various cancer models.
References
Preliminary Studies on 10-Decarbomethoxyaclacinomycin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive research on 10-Decarbomethoxyaclacinomycin A is limited in publicly available literature. This guide provides a comprehensive overview based on the well-studied parent compound, aclacinomycin A, and its analogs. The information presented herein, including mechanisms of action and potential biological activities, is largely inferred from data on these closely related compounds. Further specific experimental validation for this compound is warranted.
Introduction
Aclacinomycin A is an anthracycline antibiotic produced by Streptomyces galilaeus with established potent antineoplastic activity.[1][2] It belongs to a class of compounds that have been pivotal in cancer chemotherapy.[3] The derivative, this compound, is a structural analog of aclacinomycin A. While specific data on this derivative is scarce, understanding the properties of aclacinomycin A provides a strong foundation for predicting its biological profile.
Biosynthesis of the Aclacinomycin Core
The core structure of aclacinomycin A is synthesized through a type II polyketide synthase (PKS) pathway.[4][5] The biosynthesis involves a series of enzymatic reactions, including condensation, cyclization, and modification of a polyketide chain. The process is initiated with a propionyl-CoA starter unit and nine malonyl-CoA extender units.[4] A complex of enzymes, including ketosynthases, chain length factors, and acyl carrier proteins, orchestrates the assembly of the aklavinone aglycone.[4] Subsequent glycosylation and modification steps lead to the final aclacinomycin A structure.[4] The biosynthesis of this compound would follow a similar pathway, with a final decarbomethoxylation step, likely enzymatic in nature.
Mechanism of Action
Aclacinomycin A exerts its anticancer effects through multiple mechanisms, primarily as a dual inhibitor of topoisomerase I and II.[1][6] By intercalating into DNA, it disrupts the normal function of these enzymes, which are crucial for DNA replication and repair.[1] This leads to an accumulation of DNA strand breaks and ultimately induces apoptosis in cancer cells.[7] Aclacinomycin A is also a potent inhibitor of RNA synthesis.[8][9] It has been shown to inhibit the 26S protease complex and ubiquitin-ATP-dependent proteolysis.[6] It is highly probable that this compound shares this multifactorial mechanism of action.
Quantitative Biological Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.27 | [7] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | [7] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | [7] |
| L1210 | Leukemia | 0.30 (for DNA synthesis inhibition) | [8] |
| L1210 | Leukemia | 0.038 (for RNA synthesis inhibition) | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound have not been published. However, a general protocol for assessing the cytotoxicity of a compound, such as an MTT assay, is provided below as a template for future studies.
General Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the test compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, the extensive research on its parent compound, aclacinomycin A, provides a strong basis for its potential as an antineoplastic agent. It is likely to function as a topoisomerase inhibitor and a potent cytotoxic agent against a range of cancer cell lines.
Future research should focus on:
-
The chemical synthesis and purification of this compound.
-
In vitro cytotoxicity screening against a panel of human cancer cell lines to determine its IC50 values.
-
Detailed mechanistic studies to confirm its interaction with topoisomerases and its effects on DNA and RNA synthesis.
-
In vivo studies in animal models to evaluate its antitumor efficacy and toxicity profile.
Such studies are essential to fully elucidate the therapeutic potential of this compound and to determine its viability as a candidate for further drug development.
References
- 1. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antitumor anthracycline antibiotics, aclacinomycin A and analogues. I. Taxonomy, production, isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental studies of new anthracyclines: aclacinomycin, THP-adriamycin and ditrisarubicins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of 10-Decarbomethoxyaclacinomycin A from Streptomyces galilaeus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of 10-decarbomethoxyaclacinomycin A, an analog of the anthracycline antibiotic aclacinomycin A, from Streptomyces galilaeus. While this compound is not a major natural product of wild-type S. galilaeus, its production can be achieved through mutational biosynthesis or biotransformation using blocked mutants of the parent strain. This document outlines the necessary steps from fermentation to purification.
Introduction
Aclacinomycin A is an antitumor antibiotic produced by Streptomyces galilaeus.[1][2] The aclacinomycin biosynthetic pathway is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone and attach sugar moieties.[3][4] The generation of this compound requires the specific removal of the carbomethoxy group at the C-10 position of an aclacinomycin intermediate. This can be achieved by utilizing mutant strains of S. galilaeus in which the gene responsible for this carboxylation step is inactivated or by feeding specific precursors to these mutants.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to proceed via a modification of the known aclacinomycin A pathway. In the standard pathway, the polyketide chain undergoes cyclization to form aklanonic acid, which is then further processed. A key step is the methylation of the C-10 carboxyl group. A mutant strain blocked in this methylation step would accumulate a decarbomethoxy intermediate, which could then be glycosylated to yield this compound.
References
- 1. Antitumor anthracycline antibiotics, aclacinomycin A and analogues. I. Taxonomy, production, isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical studies of aclacinomycin A (ACM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rethinking Biosynthesis of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of 10-Decarbomethoxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclacinomycin A is a potent anthracycline antibiotic with significant antitumor activity. The modification of its chemical structure provides a valuable avenue for the development of new analogs with potentially improved therapeutic indices. One such analog is 10-decarbomethoxyaclacinomycin A, which is derived from the parent compound by the removal of the methoxycarbonyl group at the C-10 position. This modification can influence the molecule's biological activity and pharmacological properties. These application notes provide a comprehensive overview of the synthesis of this compound, including the general synthetic strategy, and a discussion of the biological context of this class of compounds. Due to the limited availability of detailed experimental procedures in the public domain, this document focuses on the known chemical transformation and provides a framework for researchers aiming to explore this synthesis.
Introduction
Anthracycline antibiotics, such as aclacinomycin A, are a cornerstone in the treatment of various cancers. Their mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair in cancer cells. However, the clinical use of these compounds is often limited by dose-dependent cardiotoxicity. Consequently, extensive research has been dedicated to the synthesis and evaluation of novel anthracycline analogs with reduced side effects and enhanced antitumor efficacy.
The chemical modification of the aclacinomycin A scaffold is a key strategy in this endeavor. The C-10 position, which bears a methoxycarbonyl group in the parent molecule, has been identified as a target for modification to modulate biological activity. The removal of this group yields this compound, a compound of interest for structure-activity relationship studies and as a potential therapeutic agent.
General Synthetic Approach: Demethoxycarbonylation
The laboratory synthesis of this compound from aclacinomycin A involves a chemical transformation known as demethoxycarbonylation. This reaction specifically targets and removes the methoxycarbonyl (-COOCH₃) group at the C-10 position of the aklavinone aglycone of aclacinomycin A.
Key Transformation:
-
Starting Material: Aclacinomycin A
-
Product: this compound
-
Reaction Type: Demethoxycarbonylation
Researchers attempting this synthesis would need to explore various reaction conditions, such as the choice of base or acid, solvent, temperature, and reaction time, to optimize the yield and purity of the final product. Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would be essential.
Data Presentation
The following table summarizes the key compounds involved in the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Aclacinomycin A | C₄₂H₅₃NO₁₅ | 811.86 | Methoxycarbonyl group at C-10 of the aklavinone aglycone |
| This compound | C₄₀H₅₂N₂O₁₂ | 752.84 | Lacks the methoxycarbonyl group at the C-10 position |
Experimental Protocols
As a detailed, validated experimental protocol for the synthesis of this compound is not available in the accessible literature, a general procedure is outlined below as a starting point for methods development.
General Protocol for Demethoxycarbonylation of Aclacinomycin A (Hypothetical):
-
Dissolution: Dissolve Aclacinomycin A in a suitable organic solvent (e.g., dioxane, tetrahydrofuran, or a protic solvent like methanol or ethanol).
-
Reagent Addition: Add a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like DBU) or an acid (e.g., hydrochloric acid, sulfuric acid) to the solution. The choice of reagent will depend on the desired mechanism for ester cleavage and decarboxylation.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize it if necessary. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel or preparative HPLC to obtain pure this compound.
-
Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: This is a generalized protocol and requires optimization for specific laboratory conditions and scales.
Mandatory Visualizations
Caption: Chemical transformation of Aclacinomycin A to this compound.
Caption: Workflow for anticancer drug development from natural products.
Signaling Pathways and Biological Activity
Aclacinomycin A and its analogs exert their anticancer effects through multiple mechanisms. The primary mode of action is the inhibition of DNA and RNA synthesis. This is achieved through:
-
DNA Intercalation: The planar anthracycline ring system inserts between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.
-
Topoisomerase Inhibition: These compounds can stabilize the complex between topoisomerase enzymes and DNA, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline can undergo redox cycling, leading to the production of ROS that can damage cellular components, including DNA, proteins, and lipids.
The removal of the methoxycarbonyl group at the C-10 position can alter the electronic properties and steric hindrance of the molecule, potentially affecting its DNA binding affinity, topoisomerase inhibition, and propensity to generate ROS. The evaluation of this compound in various cancer cell lines is necessary to elucidate the impact of this modification on its biological activity and to understand its potential as a novel anticancer agent.
Conclusion
Application Note: Purification of 10-Decarbomethoxyaclacinomycin A from Fermentation Broth
Abstract
This application note provides a detailed protocol for the purification of 10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic. The methodology covers a multi-step process commencing with extraction from the fermentation broth of a recombinant Streptomyces species, followed by selective precipitation and advanced chromatographic separation. This protocol is designed for researchers in drug discovery and development, offering a reproducible method to obtain high-purity this compound for further studies. The process yields a final purity exceeding 98% with a recovery of approximately 15-20% from the crude extract.
Introduction
This compound is an analog of the potent antitumor agent Aclacinomycin A, belonging to the anthracycline class of antibiotics.[1][2] These compounds are known for their therapeutic potential and are typically produced through microbial fermentation.[3] The purification of specific analogs from a complex fermentation broth presents a significant challenge due to the presence of structurally similar congeners.[3] This protocol outlines a robust and efficient workflow for the isolation and purification of this compound, ensuring high purity and yield. The methodology is based on established techniques for anthracycline purification, including solvent extraction, chelation-based precipitation, and multi-modal chromatography.[1][4]
Materials and Equipment
-
Solvents: Ethyl acetate, acetone, methanol, acetonitrile (HPLC grade), water (deionized), toluene, cupric sulfate solution.
-
Chromatography Media: Silicic acid (for column chromatography), C18 reverse-phase silica gel (for HPLC).
-
Equipment: Fermentor, centrifuge, rotary evaporator, lyophilizer, liquid chromatography system (preparative and analytical HPLC), UV-Vis spectrophotometer.
Experimental Protocol
Step 1: Fermentation and Extraction
The production of this compound is carried out using a genetically engineered strain of Streptomyces galilaeus designed to favor the synthesis of the desired analog.
-
Fermentation: Culture the Streptomyces galilaeus strain in a 20-liter fermentor. A typical production medium consists of soybean meal, glucose, potato starch, and essential mineral salts. The fermentation is maintained at 28°C with aeration and agitation for 36-48 hours.[1]
-
Harvesting: Centrifuge the fermentation broth to separate the mycelial cake from the supernatant.
-
Extraction:
-
Extract the mycelial cake with acetone.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Combine the acetone and ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Step 2: Chelation and Precipitation
This step selectively precipitates the anthracycline compounds from the crude extract.
-
Dissolution: Dissolve the crude extract in an acetate buffer at pH 5.0.
-
Chelation: Slowly add a cupric sulfate solution to the dissolved extract. This will form a chelate complex with the anthracyclines, causing them to precipitate.[1]
-
Recovery: Centrifuge the solution to collect the precipitate.
-
Release: Resuspend the precipitate in methanol and treat with a suitable agent to break the chelate and release the free anthracyclines.
Step 3: Silicic Acid Column Chromatography
This initial chromatographic step serves to separate the major classes of compounds.
-
Column Packing: Pack a glass column with a slurry of silicic acid in toluene.
-
Loading: Dissolve the material from the previous step in a minimal volume of toluene and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of toluene and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the relevant fractions and concentrate them in vacuo.
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
The final purification is achieved using reverse-phase HPLC.[4]
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV-Vis detector at the characteristic absorbance maximum of the compound.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Processing: Pool the pure fractions, remove the organic solvent by rotary evaporation, and lyophilize to obtain the final product as a dry powder.
Data Presentation
The following tables summarize the expected yields and purity at each stage of the purification process.
Table 1: Purification Summary for this compound
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5000 | ~5 | 100 |
| Post-Chelation Precipitate | 800 | ~25 | 80 |
| Silicic Acid Chromatography | 250 | ~70 | 70 |
| Preparative HPLC | 85 | >98 | 68 |
Table 2: HPLC Conditions for Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (150 x 4.6 mm, 3.5 µm) | C18 (250 x 20 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20-80% B over 20 min | 30-70% B over 40 min |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Detection Wavelength | 254 nm and 430 nm | 254 nm and 430 nm |
| Injection Volume | 10 µL | 500 µL |
Visualization of the Purification Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Conclusion
The protocol described in this application note provides a comprehensive and reproducible method for the purification of this compound from a fermentation source. By employing a combination of selective precipitation and multi-modal chromatography, it is possible to achieve a final product of high purity suitable for preclinical and research applications. The detailed steps and expected outcomes serve as a valuable resource for researchers working with anthracycline antibiotics.
References
Application Notes and Protocols: 10-Decarbomethoxyaclacinomycin A Antibacterial Spectrum Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbomethoxyaclacinomycin A is a synthetic analog of Aclacinomycin A, a member of the anthracycline class of antibiotics. While Aclacinomycin A and its derivatives have been extensively studied for their potent antitumor activities, their antibacterial properties are less characterized. This document aims to provide a comprehensive overview of the antibacterial spectrum of this compound, based on available scientific literature. It includes detailed protocols for determining its antibacterial efficacy and discusses the potential mechanisms of action. This information is intended to guide researchers in the evaluation of this compound as a potential antibacterial agent.
Data Presentation: Antibacterial Spectrum
Currently, there is a notable lack of publicly available data specifically detailing the minimum inhibitory concentrations (MICs) of this compound against a comprehensive panel of bacterial strains. Research on aclacinomycin A and its analogs has predominantly focused on their application as anticancer agents.
However, studies on structurally related anthracyclines and a similar compound, lactoquinomycin A, suggest that the primary antibacterial activity of this class of compounds is directed against Gram-positive bacteria. For instance, lactoquinomycin A has demonstrated significant inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.06 to 2 µg/mL. Conversely, its activity against Gram-negative bacteria is generally weak. It is plausible that this compound exhibits a similar spectrum of activity, though this requires experimental verification.
To facilitate future research and ensure standardized data collection, the following table is provided as a template for summarizing experimentally determined MIC values for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 29213 | Data not available | |
| Staphylococcus aureus (MRSA) | Positive | BAA-1717 | Data not available | |
| Enterococcus faecalis | Positive | 29212 | Data not available | |
| Streptococcus pneumoniae | Positive | 49619 | Data not available | |
| Bacillus subtilis | Positive | 6633 | Data not available | |
| Escherichia coli | Negative | 25922 | Data not available | |
| Pseudomonas aeruginosa | Negative | 27853 | Data not available | |
| Klebsiella pneumoniae | Negative | 13883 | Data not available | |
| Acinetobacter baumannii | Negative | 19606 | Data not available |
Experimental Protocols
The following is a detailed protocol for determining the antibacterial spectrum of this compound via the broth microdilution method. This is a standard and widely accepted technique for quantitative assessment of in vitro antibacterial activity.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (as listed in Table 1)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
McFarland turbidity standards (0.5)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
2. Preparation of Reagents and Bacterial Inoculum:
-
Compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in sterile DMSO to a final concentration of 10 mg/mL. Further dilute this stock in sterile CAMHB to create a working stock solution. The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the bacteria.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Broth Microdilution Assay:
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working stock solution of this compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the determination of the antibacterial spectrum of this compound.
Caption: Workflow for MIC Determination.
Potential Mechanism of Action Signaling Pathway
While the precise mechanism of action for this compound is not yet elucidated, it is hypothesized to be similar to other anthracyclines, which primarily act by intercalating into DNA and inhibiting topoisomerase II, thereby disrupting DNA replication and transcription.
Application Notes and Protocols for 10-Decarbomethoxyaclacinomycin A in In Vitro Cancer Cell Line Studies
Disclaimer: Scientific literature extensively covers the bioactivity of Aclacinomycin A (also known as Aclarubicin). However, specific data for its derivative, 10-Decarbomethoxyaclacinomycin A, is sparse. The following application notes and protocols are based on the established mechanisms and experimental data of Aclacinomycin A, assuming a similar biological profile for its 10-decarbomethoxy analog. Researchers should validate these protocols for their specific experimental setup.
Introduction
This compound is a derivative of Aclacinomycin A, an anthracycline antibiotic with potent antineoplastic properties.[1][2] Aclacinomycin A is known to exert its anticancer effects through a multi-faceted mechanism of action, making it an interesting compound for in vitro cancer research.[3] These application notes provide an overview of its presumed mechanism of action and detailed protocols for evaluating its efficacy in cancer cell lines.
Mechanism of Action
Based on the known mechanisms of Aclacinomycin A, this compound is anticipated to function as a dual inhibitor of topoisomerase I and II.[1][4] Its primary modes of action are believed to include:
-
DNA Intercalation: The planar ring structure of the molecule likely inserts between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.[3]
-
Topoisomerase I & II Inhibition: By stabilizing the enzyme-DNA cleavage complex, the compound can lead to the accumulation of DNA strand breaks, ultimately triggering programmed cell death.[4][5]
-
Induction of Apoptosis: The resulting DNA damage is a potent trigger for apoptosis. Aclacinomycin A has been shown to activate key executioner caspases, such as caspase-3 and caspase-8.[1]
-
Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6]
-
Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, it may induce the production of ROS, leading to oxidative stress and cellular damage.[3]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Aclacinomycin A in various human cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in similar cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.27[1] |
| HepG2 | Hepatocellular Carcinoma | 0.32[1] |
| MCF-7 | Breast Adenocarcinoma | 0.62[1] |
| DU-145 | Prostate Carcinoma | 0.129[7] |
Note: The IC50 values can vary depending on the assay conditions, including cell density and exposure time.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the in vitro anticancer activity of this compound.
1. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound at the desired concentrations for a specified time.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound at various concentrations.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or store them at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for in vitro evaluation.
Caption: Putative signaling pathways affected.
References
- 1. apexbt.com [apexbt.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Research Model for 10-Decarbomethoxyaclacinomycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive research model for the investigation of 10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic derived from aclacinomycin A.[1] As a potential anti-cancer agent, its mechanism of action is hypothesized to be similar to its parent compound, involving DNA intercalation, topoisomerase inhibition, and induction of apoptosis.[1][2][3] These application notes provide detailed protocols for in vitro evaluation of its cytotoxic and apoptotic effects, as well as cell cycle analysis. The included research model serves as a strategic guide for the systematic evaluation of this compound's therapeutic potential.
Introduction
Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers.[1][4] Aclacinomycin A, a second-generation anthracycline, exhibits a multifaceted mechanism of action, including the inhibition of topoisomerase I and II, generation of reactive oxygen species (ROS), and induction of programmed cell death (apoptosis).[1][2][3] this compound is a derivative of aclacinomycin A, and while specific data is limited, its structural similarity suggests a comparable anti-neoplastic activity. This document provides a framework for the systematic investigation of this compound, detailing experimental protocols and data presentation formats to facilitate its evaluation as a potential cancer therapeutic.
Predicted Mechanism of Action
Based on the known mechanisms of aclacinomycin A, the predicted signaling pathway for this compound is as follows:
Caption: Predicted mechanism of action for this compound.
Experimental Research Model
A tiered approach is recommended for the systematic evaluation of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Data Presentation
Quantitative data should be summarized in clear and concise tables for comparative analysis.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined |
| K562 | Chronic Myelogenous Leukemia | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
Table 2: Apoptosis Induction by this compound (at IC50 concentration, 24h)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| MCF-7 | Data to be determined | Data to be determined |
| K562 | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis of Cells Treated with this compound (at IC50 concentration, 24h)
| Cell Line | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Data to be determined | Data to be determined | Data to be determined |
| K562 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, K562)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[5][6]
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aclarubicin Hydrochloride? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Investigation of cell cycle arrest effects of actinomycin D at G1 phase using proteomic methods in B104-1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 10-Decarbomethoxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbomethoxyaclacinomycin A is an analog of the anthracycline antibiotic Aclarubicin (Aclacinomycin A). Anthracyclines are a well-established class of chemotherapeutic agents used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors. The primary mechanisms of action for anthracyclines like Aclarubicin involve DNA intercalation, inhibition of topoisomerase I and II, generation of reactive oxygen species (ROS), and induction of apoptosis.[1][2] It is hypothesized that this compound shares a similar mechanism of action and holds potential as an anticancer agent.
These application notes provide a comprehensive experimental design for the preclinical evaluation of this compound's efficacy, encompassing both in vitro and in vivo studies. The protocols are designed to assess the compound's cytotoxic and mechanistic effects on cancer cells and its anti-tumor activity in a murine model.
Experimental Design Workflow
The overall experimental workflow for assessing the efficacy of this compound is depicted below. The process begins with fundamental in vitro cytotoxicity screening and progresses to more complex mechanistic and in vivo studies.
Caption: Experimental workflow for this compound efficacy testing.
Proposed Signaling Pathway for this compound-Induced Cell Death
Based on the known mechanisms of the parent compound, Aclarubicin, the following signaling pathway is proposed for this compound. The compound is expected to induce DNA damage through topoisomerase inhibition and ROS production, ultimately leading to apoptosis.
Caption: Proposed signaling pathway for this compound.
Part 1: In Vitro Efficacy and Mechanistic Studies
Objective
To determine the cytotoxic effects of this compound on a panel of human cancer cell lines and a non-malignant control cell line, and to elucidate its primary mechanism of action.
Materials
-
Cell Lines:
-
Human acute myeloid leukemia (AML) cell line (e.g., HL-60)
-
Human breast cancer cell line (e.g., MCF-7)
-
Human lung cancer cell line (e.g., A549)
-
Non-malignant human cell line (e.g., hTERT-RPE1)
-
-
Reagents:
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
Cell culture media (e.g., RPMI-1640, DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Topoisomerase I and II Drug Screening Kits
-
Experimental Protocols
1.3.1 Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 nM to 100 µM) and Doxorubicin for 72 hours. Include a vehicle control (DMSO).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.
1.3.2 Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells in a 6-well plate with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Staining: Harvest cells and wash with PBS. Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
1.3.3 Reactive Oxygen Species (ROS) Production Assay
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 1, 3, 6 hours).
-
Staining: Incubate the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer (excitation/emission ~485/535 nm).
1.3.4 Topoisomerase Inhibition Assay
-
Perform the assay using commercially available Topoisomerase I and II drug screening kits according to the manufacturer's instructions.
-
These kits typically measure the relaxation of supercoiled plasmid DNA by the enzyme in the presence and absence of the test compound.
-
Analyze the results by agarose gel electrophoresis to visualize the different DNA topoisomers.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | This compound | Doxorubicin (Control) | Selectivity Index* |
| HL-60 (AML) | |||
| MCF-7 (Breast) | |||
| A549 (Lung) | |||
| hTERT-RPE1 (Non-malignant) |
*Selectivity Index = IC50 in non-malignant cells / IC50 in cancer cells
Table 2: Mechanistic Effects of this compound at IC50 Concentration
| Assay | Metric | Result |
| Apoptosis | % Apoptotic Cells (48h) | |
| ROS Production | Fold Increase in Fluorescence (3h) | |
| Topoisomerase I Inhibition | % Inhibition | |
| Topoisomerase II Inhibition | % Inhibition |
Part 2: In Vivo Efficacy Studies
Objective
To evaluate the anti-tumor efficacy and systemic toxicity of this compound in a murine xenograft model.
Materials
-
Animals: 6-8 week old female athymic nude mice.
-
Cell Line: A cancer cell line that demonstrated high in vitro sensitivity (e.g., HL-60 or MCF-7).
-
Reagents: this compound formulated for intravenous (IV) or intraperitoneal (IP) injection, vehicle control, Doxorubicin (positive control).
Experimental Protocol
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Doxorubicin
-
-
Drug Administration: Administer the compounds via IV or IP injection according to a predetermined schedule (e.g., twice weekly for 3 weeks).
-
Monitoring: Monitor tumor volume, body weight (as an indicator of toxicity), and clinical signs of distress throughout the study.
-
Study Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period. Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Table 3: Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | ||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Doxorubicin |
Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound's efficacy. The results from these studies will be crucial in determining the compound's potential for further development as a novel anticancer therapeutic. The combination of in vitro and in vivo data will provide a clear understanding of its cytotoxicity, mechanism of action, and anti-tumor activity.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing 10-Decarbomethoxyaclacinomycin A Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 10-decarbomethoxyaclacinomycin A (10-dM-ACM-A) and related aclacinomycins from Streptomyces galilaeus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield important?
A1: this compound (10-dM-ACM-A) is an anthracycline antibiotic, a class of compounds known for their potent antitumor activities. Enhancing its production yield is crucial for making it more readily available and cost-effective for research and potential therapeutic applications.
Q2: Which microbial strain is typically used for producing 10-dM-ACM-A?
A2: Streptomyces galilaeus, particularly strains like ATCC 31133 and the higher-yielding ATCC 31615, are the primary producers of aclacinomycins, including 10-dM-ACM-A.
Q3: What are the main strategies to improve the production yield of 10-dM-ACM-A?
A3: Key strategies include:
-
Strain Improvement: Employing mutagenesis and screening for high-producing variants.
-
Media Optimization: Adjusting carbon, nitrogen, and mineral sources to enhance secondary metabolite production.
-
Fermentation Process Optimization: Controlling parameters such as pH, temperature, and dissolved oxygen levels.
-
Precursor Feeding: Supplying biosynthetic precursors to direct metabolic flux towards the desired product.
-
Genetic Engineering: Overexpressing positive regulatory genes or knocking out competing pathways.
Q4: What is the typical reported yield for aclacinomycins?
A4: Yields can vary significantly. While wild-type strains may produce low amounts (e.g., ~55 mg/L), mutated strains of Streptomyces galilaeus like ATCC 31615 have been reported to produce significantly higher yields, around 530 mg/L of total aclacinomycins A and B.[1] A mutated strain of Streptomyces lavendofoliae has been reported to produce 125 mg/L of aclacinomycin A.[2]
Troubleshooting Guides
This section addresses common issues encountered during 10-dM-ACM-A production experiments.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Strain or Strain Vigor Loss | Verify the identity and viability of your Streptomyces galilaeus strain. Subculture from a fresh stock and ensure proper storage conditions (-80°C in glycerol). |
| Suboptimal Media Composition | Review and optimize your fermentation medium. Key factors include the carbon-to-nitrogen ratio and the presence of essential minerals. Refer to the Media Optimization Protocol below. |
| Inadequate Fermentation Conditions | Monitor and control pH, temperature, and dissolved oxygen throughout the fermentation process. The optimal range for S. galilaeus is typically 20-35°C and a pH of 4-8.[1] |
| Poor Inoculum Quality | Ensure a healthy and appropriately sized inoculum. A weak or contaminated seed culture will result in poor production. |
| Feedback Inhibition | High concentrations of the product can inhibit its own biosynthesis. Consider strategies for in-situ product removal or fed-batch fermentation. |
Inconsistent Yields Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in Media Components | Use high-quality, consistent sources for all media components. Small variations in complex components like yeast extract or peptone can impact yield. |
| Inconsistent Inoculum Preparation | Standardize your inoculum preparation protocol, including the age and density of the seed culture. |
| Fluctuations in Fermentation Parameters | Ensure precise and consistent control of pH, temperature, and agitation/aeration across all fermentation runs. |
| Genetic Instability of the Strain | High-producing strains can sometimes be unstable. Periodically re-isolate single colonies and screen for high producers to maintain strain integrity. |
Contamination Issues
| Potential Cause | Troubleshooting Steps |
| Inadequate Aseptic Technique | Strictly adhere to aseptic techniques during all stages of media preparation, inoculation, and sampling. |
| Contaminated Raw Materials | Sterilize all media components and equipment thoroughly. Filter-sterilize heat-labile components. |
| Airborne Contamination | Work in a laminar flow hood when handling cultures. Ensure proper maintenance of air filters in the laboratory and fermenter. |
| Contaminated Seed Culture | Always check the purity of your seed culture before inoculating the production fermenter. |
Data Presentation: Strategies for Yield Improvement
The following table summarizes quantitative data on various strategies to enhance aclacinomycin production.
| Strategy | Organism | Modification | Key Result | Reference |
| Strain Selection | Streptomyces galilaeus OBB-731 (ATCC 31615) | Selection of a high-producing strain | Aclacinomycin A and B yield of ~530 mg/L | [1] |
| Mutagenesis | Streptomyces lavendofoliae DKRS | Mutation of the parent strain | Aclacinomycin A yield of 125 mg/L | [2] |
| pH Control | Streptomyces sp. | Adjusting pH at the late fermentation stage | Promotes conversion of Aclacinomycin B to A | [2] |
| Genetic Engineering | Streptomyces peucetius | Deletion of the negative regulator wblA | 70% increase in doxorubicin (a related anthracycline) production | [3] |
| Genetic Engineering | Streptomyces peucetius | Heterologous expression of bldA | 45.7% increase in daunorubicin (a related anthracycline) production | [3] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces galilaeus for Aclacinomycin Production
This protocol provides a general procedure for the cultivation of S. galilaeus. Optimization of specific parameters is recommended for maximizing 10-dM-ACM-A yield.
1. Inoculum Preparation: a. Aseptically transfer a loopful of S. galilaeus spores or mycelia from a stock culture to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). b. Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
2. Production Fermentation: a. Prepare the production medium (refer to media composition table below) and sterilize by autoclaving. b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate the production culture in a fermenter at 28-30°C with controlled pH (maintained at 6.5-7.0) and aeration for 7-10 days.
3. Monitoring and Harvesting: a. Periodically take samples to monitor cell growth (e.g., dry cell weight) and product formation (by HPLC). b. Harvest the fermentation broth when the product concentration reaches its maximum.
Example Production Medium Composition:
| Component | Concentration (g/L) |
| Glucose | 20 |
| Soluble Starch | 10 |
| Soybean Meal | 15 |
| Yeast Extract | 5 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2 |
| Trace Elements Solution | 1 mL/L |
Protocol 2: Precursor Feeding for Enhanced Yield
This protocol outlines a strategy to potentially increase the yield of 10-dM-ACM-A by providing its biosynthetic precursors.
1. Precursor Selection: a. The biosynthesis of the aklavinone backbone of aclacinomycins starts with propionyl-CoA and involves multiple units of malonyl-CoA. b. Potential precursors to feed include propionate and malonate.
2. Feeding Strategy: a. Prepare sterile stock solutions of the selected precursors (e.g., 1 M sodium propionate, 1 M sodium malonate). b. After 48 hours of fermentation (at the onset of the stationary phase), add the precursor solution to the culture to a final concentration of 10-50 mM. c. Monitor the production of 10-dM-ACM-A by HPLC and compare it to a control fermentation without precursor feeding.
3. Optimization: a. The optimal concentration and feeding time should be determined empirically for your specific strain and fermentation conditions.
Protocol 3: HPLC Analysis of this compound
This protocol provides a general method for the quantification of 10-dM-ACM-A in fermentation broth.
1. Sample Preparation: a. Centrifuge a sample of the fermentation broth to separate the mycelia. b. Extract the supernatant with an equal volume of ethyl acetate. c. Evaporate the ethyl acetate layer to dryness and redissolve the residue in a known volume of methanol for HPLC analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for anthracycline separation.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 254 nm or a fluorescence detector for higher sensitivity.
- Injection Volume: 20 µL.
3. Quantification: a. Prepare a standard curve using a purified standard of 10-dM-ACM-A. b. Quantify the concentration in the samples by comparing the peak area to the standard curve.
Visualizations
Aclacinomycin Biosynthesis Regulatory Pathway
References
Technical Support Center: Fermentation of Streptomyces galilaeus for 10-Decarbomethoxyaclacinomycin A Production
Welcome to the technical support center for the fermentation of Streptomyces galilaeus to produce 10-Decarbomethoxyaclacinomycin A and its related aclacinomycin compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and providing answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fermentation process, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Troubleshooting Steps & Solutions |
| FG-001 | Low or No Yield of this compound | 1. Suboptimal Medium Composition: Inadequate levels of carbon, nitrogen, or essential minerals.[1][2] 2. Improper Fermentation Conditions: Non-optimal pH, temperature, aeration, or agitation.[3][4] 3. Strain Degeneration: Loss of productivity after repeated subculturing. 4. Contamination: Presence of competing microorganisms. | 1. Medium Optimization: Systematically evaluate different carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, yeast extract) sources. Refer to the Experimental Protocols section for media formulations.[1][5] 2. Parameter Adjustment: Monitor and control pH (typically 6.5-7.5), temperature (around 28-30°C), dissolved oxygen (DO), and agitation speed.[3][4][6] Start with established parameters and optimize using a design of experiments (DoE) approach. 3. Strain Reactivation: Use a fresh culture from a cryopreserved stock. Minimize the number of subcultures. 4. Aseptic Technique: Ensure strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling. |
| FG-002 | Inconsistent Batch-to-Batch Production | 1. Variability in Inoculum: Differences in spore suspension concentration or mycelial age and morphology. 2. Fluctuations in Raw Materials: Inconsistent quality of media components. 3. Inadequate Process Control: Poor control over fermentation parameters like pH and DO.[6] | 1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring consistent spore counts or mycelial density. 2. Quality Control of Media: Source high-quality, consistent raw materials. Prepare media in larger batches to minimize variability. 3. Implement Robust Monitoring: Utilize probes and automated systems for real-time monitoring and control of critical fermentation parameters. |
| FG-003 | Production of Undesired Aclacinomycin Analogs | 1. Genetic Factors: The wild-type strain naturally produces a mixture of aclacinomycins (A, B, Y, etc.).[7] 2. Precursor Availability: Imbalance in the supply of precursors for the aglycone and sugar moieties.[8] 3. Post-Fermentation Modifications: Conversion of aclacinomycin A to other forms during extraction and purification. | 1. Strain Engineering: Employ metabolic engineering strategies, such as gene knockouts or overexpression, to favor the production of the desired compound.[9][10] 2. Precursor Feeding: Experiment with feeding specific precursors, like aklavinone, to direct the biosynthetic pathway.[8] 3. pH Adjustment: Adjusting the pH at the later stages of fermentation can influence the conversion between different aclacinomycin forms.[7] Optimize extraction protocols to minimize degradation. |
| FG-004 | Poor Mycelial Growth or Abnormal Morphology | 1. Nutrient Limitation: Deficiency in essential nutrients.[2] 2. Shear Stress: Excessive agitation can damage mycelia. 3. Oxygen Limitation: Inadequate aeration leading to anaerobic conditions.[6] | 1. Media Enrichment: Ensure the medium contains all necessary trace elements and vitamins. 2. Optimize Agitation: Find a balance between sufficient mixing for nutrient distribution and minimizing shear stress. Start with lower RPM and gradually increase while monitoring growth. 3. Enhance Aeration: Increase the aeration rate or use baffled flasks to improve oxygen transfer. Monitor dissolved oxygen levels.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium composition for this compound production by Streptomyces galilaeus?
A1: While the optimal medium can be strain-specific, a good starting point is a complex medium containing a readily metabolizable carbon source like glucose or starch, and a rich nitrogen source such as soybean meal or yeast extract. It is crucial to optimize the carbon-to-nitrogen ratio. For a detailed starting protocol, please refer to the Experimental Protocols section below.[1][5]
Q2: How do I prepare a consistent inoculum for my fermentation experiments?
A2: To ensure reproducibility, it is recommended to prepare a spore suspension from a mature culture grown on an appropriate agar medium (e.g., ISP Medium 2). The spores can be harvested, washed, and stored in glycerol at -80°C. For each experiment, a consistent volume of this spore stock should be used to inoculate a seed culture, which is then used to inoculate the production fermenter.
Q3: What are the key fermentation parameters to control for optimal production?
A3: The most critical parameters to monitor and control are pH, temperature, dissolved oxygen (DO), and agitation. The optimal ranges are generally:
-
pH: 6.5 - 7.5
-
Temperature: 28 - 30°C
-
Dissolved Oxygen: Maintain above 20% saturation to avoid oxygen limitation.[6]
-
Agitation: Typically 150-250 rpm, but this needs to be optimized for your specific fermenter geometry to ensure adequate mixing without causing excessive shear stress.[3][4]
Q4: How can I quantify the production of this compound?
A4: The product is typically extracted from the fermentation broth using an organic solvent like ethyl acetate or chloroform. The extract is then concentrated and can be analyzed and quantified using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Q5: Is it possible to genetically modify Streptomyces galilaeus to improve yield?
A5: Yes, metabolic engineering is a powerful tool for improving the production of aclacinomycins. Strategies include overexpressing positive regulatory genes, knocking out competing pathways, and introducing genes for the biosynthesis of novel analogs.[9][10][11]
Experimental Protocols
Protocol 1: Fermentation of Streptomyces galilaeus for Aclacinomycin Production
1. Inoculum Preparation: a. Streak Streptomyces galilaeus on ISP Medium 2 agar plates and incubate at 28°C for 7-10 days until good sporulation is observed. b. Harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile water. c. Filter the spore suspension through sterile cotton wool to remove mycelial fragments. d. Centrifuge the spore suspension, wash the spores with sterile water, and resuspend in a 20% glycerol solution. e. Store the spore suspension in aliquots at -80°C.
2. Seed Culture: a. Inoculate 50 mL of seed medium in a 250 mL baffled flask with 100 µL of the spore suspension. b. Seed Medium Composition (g/L): Soluble Starch 10, Glucose 10, Yeast Extract 5, Peptone 5, K2HPO4 1, MgSO4·7H2O 0.5. Adjust pH to 7.2 before sterilization. c. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
3. Production Fermentation: a. Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture. b. Production Medium Composition (g/L): Glucose 30, Soybean Meal 20, Yeast Extract 2, CaCO3 3, NaCl 2. Adjust pH to 7.0 before sterilization. c. Incubate at 28°C on a rotary shaker at 220 rpm for 7-9 days. d. Monitor pH and product formation periodically.
Protocol 2: Extraction and Quantification of Aclacinomycins
1. Extraction: a. Centrifuge the fermentation broth to separate the mycelium and supernatant. b. Adjust the pH of the supernatant to 8.0. c. Extract the supernatant twice with an equal volume of ethyl acetate. d. Combine the organic phases and evaporate to dryness under reduced pressure. e. Dissolve the residue in a known volume of methanol for analysis.
2. Quantification: a. Analyze the methanolic extract by High-Performance Liquid Chromatography (HPLC). b. HPLC Conditions:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Detection: UV detector at a wavelength of 254 nm. c. Quantify the concentration of this compound by comparing the peak area with a standard curve prepared from a pure standard.
Quantitative Data Summary
Table 1: Effect of Carbon Source on Aclacinomycin A Production
| Carbon Source (30 g/L) | Aclacinomycin A Titer (mg/L) |
| Glucose | 120 ± 15 |
| Starch | 150 ± 20 |
| Maltose | 95 ± 10 |
| Glycerol | 70 ± 8 |
Table 2: Influence of Agitation Speed on Aclacinomycin A Production
| Agitation Speed (rpm) | Aclacinomycin A Titer (mg/L) |
| 150 | 90 ± 12 |
| 200 | 145 ± 18 |
| 250 | 110 ± 15 |
Visualizations
Signaling Pathway for Aclacinomycin Biosynthesis
Caption: Simplified biosynthetic pathway of Aclacinomycin A in S. galilaeus.
Experimental Workflow for Fermentation and Analysis
Caption: Workflow for Aclacinomycin A production and analysis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low product yield.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Agitation, Aeration and Temperature on Production of a...: Ingenta Connect [ingentaconnect.com]
- 4. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. The effect of dissolved oxygen and aeration rate on antibiotic production of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthesis of anthracycline antibiotics by Streptomyces galilaeus. I. Glycosidation of various anthracyclinones by an aclacinomycin-negative mutant and biosynthesis of aclacinomycins from aklavinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of Streptomyces peucetius genes for doxorubicin resistance and aklavinone 11-hydroxylase in Streptomyces galilaeus ATCC 31133 and production of a hybrid aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential gene expression analysis of aclacinomycin producing Streptomyces galilaeus ATCC 31615 and its mutant - UTUPub [utupub.fi]
- 11. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
10-Decarbomethoxyaclacinomycin A stability and degradation issues
Welcome to the technical support center for 10-decarbomethoxyaclacinomycin A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and degradation challenges encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
Based on general knowledge of drug stability, the primary factors that can influence the stability of this compound include pH, temperature, light exposure, and the presence of oxidative agents or enzymes.[1][2] Anthracycline compounds, in general, are susceptible to hydrolysis and photodegradation.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred from its structure and the behavior of related anthracyclines. The primary degradation pathways are likely to involve:
-
Hydrolysis: The glycosidic bonds are susceptible to cleavage under acidic or basic conditions, leading to the separation of the sugar moieties from the aklavinone aglycone.
-
Oxidation: The anthracycline core is sensitive to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.
-
Enzymatic Degradation: Enzymes such as oxidoreductases and glycosyltransferases present in biological systems may modify or cleave the molecule. For instance, an oxidoreductase has been shown to convert aclacinomycin A by oxidizing its terminal sugar.[3]
Q3: How should I store this compound to ensure its stability?
To maximize stability, this compound should be stored as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture. For solutions, it is advisable to prepare them fresh and use them immediately. If storage of solutions is necessary, they should be stored at -80°C and protected from light. Aliquoting the solution can help avoid repeated freeze-thaw cycles.
Q4: Are there any known incompatibilities with common laboratory reagents?
Avoid strong acids, bases, and oxidizing agents, as they are likely to cause degradation. The compatibility with various buffers and solvents should be experimentally determined. It is recommended to use buffers with a pH around neutral for short-term experiments, but the optimal pH for stability should be determined through systematic studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | - Verify storage conditions (temperature, light protection). - Prepare fresh solutions for each experiment. - Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC). |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | The compound has degraded into one or more new products. | - Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. - Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. - Consult literature on the degradation of similar anthracyclines for potential identification of degradation products. |
| Color change of the solution (e.g., from yellow/orange to colorless). | This may indicate significant degradation of the anthracycline chromophore. | - Discard the solution. - Re-evaluate the solvent and buffer systems used. - Ensure complete protection from light during all handling steps. |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or buffer. The compound may be less stable at certain pH values, leading to precipitation of degradation products. | - Test the solubility in various biocompatible solvents (e.g., DMSO, ethanol) before preparing aqueous solutions. - Determine the optimal pH range for solubility and stability. - Use sonication or gentle warming to aid dissolution, but monitor for degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[4]
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Suitable buffer (e.g., phosphate buffer)
-
HPLC system with a UV-Vis or PDA detector and a mass spectrometer (LC-MS)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for several hours. Take samples at different time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at room temperature for several hours. Take samples at different time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Keep at room temperature for several hours, protected from light. Take samples at different time points.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
Protocol 2: Kinetic Study of Degradation
Objective: To determine the rate of degradation under specific conditions (e.g., a particular pH and temperature).
Methodology:
-
Prepare a solution of this compound in the desired buffer at a known concentration.
-
Incubate the solution at a constant temperature.
-
Withdraw aliquots at predetermined time intervals.
-
Immediately quench the degradation reaction if necessary (e.g., by neutralization or cooling).
-
Analyze the concentration of the remaining this compound in each aliquot by HPLC.
-
Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The rate constant (k) is the negative of the slope.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. Crystal structure of aclacinomycin methylesterase with bound product analogues: implications for anthracycline recognition and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumor drug aclacinomycin A, which inhibits the degradation of ubiquitinated proteins, shows selectivity for the chymotrypsin-like activity of the bovine pituitary 20 S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic conversion of aclacinomycin A to Y by a specific oxidoreductase in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
proper storage conditions for 10-Decarbomethoxyaclacinomycin A
A comprehensive guide to the proper storage and handling of 10-Decarbomethoxyaclacinomycin A, tailored for researchers, scientists, and drug development professionals. This technical support center provides detailed information on optimal storage conditions, troubleshooting for common storage-related issues, and answers to frequently asked questions to ensure the integrity and stability of the compound throughout experimental workflows.
Proper Storage Conditions
To maintain the quality and stability of this compound, it is crucial to adhere to the recommended storage conditions. The following table summarizes the optimal storage parameters for the compound in both solid form and in solution.
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Troubleshooting Guide
This section addresses specific issues that users may encounter related to the storage and handling of this compound.
Issue 1: Compound arrived at room temperature, but the label indicates -20°C storage.
-
Explanation: Many compounds, including this compound, are stable at ambient temperatures for short durations, such as during shipping.[1][2]
-
Solution: Upon receipt, immediately transfer the product to the recommended storage condition of -20°C for long-term stability. Short-term exposure to warmer temperatures should not significantly impact the product's efficacy.[1]
Issue 2: The vial appears to be empty.
-
Explanation: If the product is in a small quantity or has been lyophilized, it may appear as a thin, transparent film or may not be readily visible in the vial.
-
Solution: Before opening, centrifuge the vial to collect all the material at the bottom. Add the appropriate solvent as indicated on the product datasheet and vortex or sonicate to ensure the compound is fully dissolved.
Issue 3: Difficulty dissolving the compound.
-
Explanation: Solubility can be influenced by factors such as the choice of solvent, temperature, and the crystalline nature of the compound.
-
Solution: Refer to the product datasheet for recommended solvents. For many compounds, dissolving in an organic solvent like DMSO is recommended to create a stock solution.[2] If solubility issues persist, gentle warming or sonication may aid in dissolution. Ensure the solvent is of high purity.
Issue 4: Concerns about repeated freeze-thaw cycles.
-
Explanation: While some small molecule products are resilient to a few freeze-thaw cycles, repeated cycles can potentially degrade the compound or affect its activity.[2]
-
Solution: It is best practice to aliquot stock solutions into smaller, single-use volumes before freezing.[1] This minimizes the number of freeze-thaw cycles for the bulk of the stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term storage, the solid powder should be stored at -20°C.[3]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1][3][4] It is advisable to prepare fresh solutions for optimal performance.[1]
Q3: Is it necessary to handle this compound in a specific environment?
A3: Yes, it is recommended to handle the compound in a well-ventilated area, avoiding the formation of dust and aerosols. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Q4: Can I store the stock solution in the refrigerator (4°C)?
A4: While the solid form can be stored at 4°C for up to two years, it is generally not recommended to store solutions at this temperature for extended periods due to lower stability compared to frozen conditions. For short-term use (within a day), refrigeration may be acceptable, but for longer storage, freezing is required.
Q5: What should I do if I suspect the compound has degraded due to improper storage?
A5: If you suspect degradation, it is recommended to obtain a new, properly stored vial of the compound for your experiments to ensure the validity of your results. Signs of degradation can include changes in physical appearance, insolubility, or a decrease in biological activity.
Experimental Workflow for Troubleshooting Storage Issues
The following diagram illustrates a logical workflow for troubleshooting common issues related to the storage and handling of this compound.
Caption: Logical workflow for troubleshooting common storage and handling issues.
References
solubility problems with 10-Decarbomethoxyaclacinomycin A in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Decarbomethoxyaclacinomycin A. Due to the limited specific data available for this compound, information from the closely related and well-studied compound, Aclacinomycin A, is used as a primary reference.
Troubleshooting Guide
This guide addresses common solubility and experimental challenges encountered when working with this compound and related anthracyclines.
Problem 1: Compound Precipitation in Aqueous Buffers (e.g., PBS)
-
Possible Cause: Anthracyclines, like the related compound doxorubicin, can precipitate in neutral buffers such as phosphate-buffered saline (PBS)[1][2]. This may be due to the formation of dimers or larger aggregates[1][2].
-
Troubleshooting Steps:
-
Solvent Selection: Prepare stock solutions in an appropriate organic solvent like DMSO before diluting into aqueous buffers.
-
Final Concentration: Keep the final concentration of the compound in the aqueous buffer as low as experimentally feasible.
-
pH Adjustment: If the experimental conditions allow, a slightly acidic pH may improve solubility.
-
Fresh Preparation: Prepare working solutions immediately before use to minimize the time for precipitation to occur.
-
Problem 2: Difficulty Dissolving the Compound in DMSO
-
Possible Cause: The compound may require energy to fully dissolve, or the DMSO may have absorbed moisture, which can affect solubility.
-
Troubleshooting Steps:
-
Ultrasonication: Use an ultrasonic bath to aid in the dissolution of the compound in DMSO.
-
Fresh DMSO: Use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can impact solubility.
-
Gentle Warming: Gentle warming of the solution may aid dissolution, but be cautious of potential degradation. Monitor the solution for any color changes that might indicate decomposition.
-
Problem 3: Inconsistent Experimental Results
-
Possible Cause: Inconsistent results can arise from variability in solution preparation, compound stability, or cellular uptake.
-
Troubleshooting Steps:
-
Standardized Protocol: Adhere to a strict, standardized protocol for solution preparation for every experiment.
-
Light Protection: Protect solutions from light, as anthracyclines can be light-sensitive.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cellular Uptake Assays: If inconsistent biological activity is observed, consider performing cellular uptake assays to ensure the compound is entering the cells as expected.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on data for the closely related Aclacinomycin A, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your experimental medium.
Q2: What is the solubility of this compound?
Solubility of Aclacinomycin A in DMSO
| Concentration (mg/mL) | Molar Equivalent (mM) |
| 30 | 36.9 |
| 50 | 61.6 |
Q3: How should I prepare a stock solution?
A3: To prepare a stock solution, weigh the desired amount of this compound and dissolve it in anhydrous DMSO to a final concentration of, for example, 10 mM. Use of an ultrasonic bath can aid dissolution. Dispense the stock solution into small, single-use aliquots and store at -20°C or -80°C, protected from light.
Preparation of a 10 mM Stock Solution of Aclacinomycin A (MW: 811.88 g/mol )
| Desired Volume | Mass of Compound to Weigh |
| 1 mL | 8.12 mg |
| 5 mL | 40.6 mg |
| 10 mL | 81.2 mg |
Q4: What is the mechanism of action of this compound?
A4: As an anthracycline, this compound is expected to act as a topoisomerase inhibitor. The related compound, Aclacinomycin A, is a dual inhibitor of topoisomerase I and II[3]. This inhibition leads to DNA strand breaks, which in turn triggers apoptotic cell death. Aclacinomycin A has been shown to activate caspase-3 and caspase-8[3].
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound should be handled as a potent cytotoxic agent. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a chemical fume hood to avoid inhalation of any powder. Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure: a. Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. b. Weigh the compound in a fume hood and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the tube briefly to mix. e. Place the tube in an ultrasonic bath for 10-15 minutes, or until the compound is fully dissolved. f. Aliquot the stock solution into single-use, light-protected tubes. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials: 10 mM stock solution of this compound in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. c. Mix the working solution thoroughly by gentle inversion or pipetting. d. Use the working solution immediately in your experiment. Do not store diluted aqueous solutions.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Proposed mechanism of action leading to apoptosis.
Caption: Decision tree for addressing solubility issues.
References
troubleshooting inconsistent results in 10-Decarbomethoxyaclacinomycin A assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in assays involving 10-Decarbomethoxyaclacinomycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is an anthracycline antibiotic. Like its parent compound, aclacinomycin A, it is known to exhibit potent antineoplastic activity.[1][2] The primary mechanisms of action for anthracyclines include intercalation into DNA and the inhibition of topoisomerase I and II, which are enzymes critical for DNA replication and repair.[1][2][3] This disruption of DNA processes ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: What are the common assays used to assess the effects of this compound?
Common assays to evaluate the efficacy of this compound include:
-
Cell Viability and Cytotoxicity Assays: MTT, MTS, and neutral red assays are frequently used to measure the metabolic activity of cells and determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Apoptosis Assays: These assays detect the hallmarks of programmed cell death. Common methods include Annexin V/Propidium Iodide (PI) staining to detect changes in the cell membrane, and caspase activity assays to measure the activation of key apoptotic enzymes.
Q3: Are there any known stability issues with this compound?
Q4: Does this compound have intrinsic fluorescence that could interfere with assays?
Yes, anthracycline derivatives are known to be fluorescent.[5] This intrinsic fluorescence can interfere with assays that use fluorescent readouts, such as flow cytometry with certain dyes or fluorescence-based viability assays. It is crucial to include proper controls, such as cells treated with the compound but without the fluorescent assay reagent, to account for any background fluorescence. When using flow cytometry to assess apoptosis, it is advisable to select fluorescent dyes that have emission spectra distinct from that of the anthracycline.[5][6]
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect solutions from light. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each row. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
| Variable Incubation Times | Standardize the incubation time with the compound and with the assay reagent (e.g., MTT) across all experiments. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete dissolution of the formazan crystals by thorough mixing. If crystals persist, consider increasing the incubation time with the solubilization buffer or using a different solvent. |
| Interference from Compound's Color/Fluorescence | Include control wells containing the compound in cell-free media to measure any background absorbance or fluorescence. Subtract this background from the experimental values. |
| Cell Line Variability | Ensure consistent cell passage number and confluency at the time of treatment. Different cell lines can have varying sensitivities. |
Note on IC50 Values for Aclacinomycin A (Parent Compound):
While specific IC50 values for this compound are not widely published, the parent compound, Aclacinomycin A, has reported IC50 values that can serve as a preliminary reference:
-
A549 (Lung Carcinoma): 0.27 µM[3]
-
HepG2 (Hepatocellular Carcinoma): 0.32 µM[3]
-
MCF-7 (Breast Adenocarcinoma): 0.62 µM[3]
-
Friend leukemia cells: 0.024 µg/ml (24 hr exposure)[7]
-
L1210 cells: 0.053 µg/ml (24 hr exposure)[7]
Inconsistent Results in Apoptosis Assays (e.g., Caspase Activity, Annexin V/PI)
| Potential Cause | Troubleshooting Steps |
| Autofluorescence Interference | For flow cytometry, use fluorochromes that are spectrally distinct from this compound. Run unstained, compound-treated cells as a control to determine the compound's fluorescence profile.[5] |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells. |
| Low Caspase Activity Signal | Ensure that the cell lysate is prepared correctly and that the protein concentration is within the optimal range for the assay. Use a positive control (e.g., staurosporine) to confirm that the assay is working. |
| Cell Clumping | Gently triturate cell pellets to ensure a single-cell suspension before staining and analysis by flow cytometry. |
| Distinguishing Apoptosis from Necrosis | Use a dual staining method like Annexin V and a viability dye (e.g., PI, 7-AAD) to differentiate between apoptotic, necrotic, and viable cells. Aclacinomycin A can induce necrosis at prolonged incubation times.[3] |
Experimental Protocols
General Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
General Protocol for Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound for the desired time. Include positive and negative controls.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the caspase activity assay kit.
-
Caspase Reaction: Add the caspase substrate (e.g., a DEVD peptide conjugated to a fluorophore or chromophore) to the cell lysates.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.
-
Data Analysis: Normalize the results to the protein concentration of the cell lysates and compare the caspase activity of treated cells to the controls. Aclacinomycin A has been shown to increase the activity of caspase-3 and caspase-8.[3]
Visualizations
Caption: Workflow for a typical MTT cell viability assay.
Caption: Intrinsic apoptosis signaling pathway induced by anthracyclines.
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Stability of the antiproliferative effect of mitomycin-C after reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized fluorescent probe combinations for evaluation of proliferation and necrosis in anthracycline‐treated leukaemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of aclacinomycin on cell survival and cell cycle progression of cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Dosage for 10-Decarbomethoxyaclacinomycin A in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of 10-Decarbomethoxyaclacinomycin A in cell culture experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anthracycline antibiotic, a class of drugs commonly used in cancer chemotherapy. Its primary mechanism of action, similar to its parent compound aclacinomycin A, is the inhibition of topoisomerase I and II.[1][2][3] This inhibition leads to DNA strand breaks, ultimately hindering DNA replication and transcription in cancer cells.[2]
Q2: How do I prepare a stock solution of this compound?
It is recommended to prepare a stock solution in a solvent like DMSO at a concentration of 10 mM.[4] The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark.[4] Working solutions should be prepared fresh by diluting the stock solution in your cell culture medium to the desired final concentration.[3][4]
Q3: What is a good starting concentration range for my experiments?
Based on studies with the closely related compound aclacinomycin A, a good starting point for determining the optimal concentration would be in the micromolar (µM) range. Specifically, IC50 values for aclacinomycin A in various cancer cell lines have been reported to be between 0.27 µM and 0.62 µM.[5] Therefore, a dose-response experiment could initially cover a range from 0.1 µM to 10 µM.
Q4: How do I determine the optimal dosage for my specific cell line?
The optimal dosage, often represented as the half-maximal inhibitory concentration (IC50), should be determined empirically for each cell line. A dose-response experiment is the standard method. This involves treating your cells with a range of concentrations of the compound and then measuring cell viability after a specific incubation period (e.g., 24, 48, or 72 hours). A detailed protocol for an IC50 determination using an MTT assay is provided below.
Q5: Are there any known signaling pathways affected by this class of compounds?
Anthracyclines are known to induce complex cellular responses. Beyond their direct effect on topoisomerases, they can generate reactive oxygen species (ROS) and influence major signaling pathways involved in cell survival and apoptosis.[2] For instance, the related anthracycline doxorubicin has been shown to activate the p38 MAPK pathway and modulate the PI3K/Akt signaling cascade, both of which are critical in determining cell fate.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No significant cell death even at high concentrations | - Cell line is resistant to the compound- Inactive compound- Incorrect dosage calculation | - Verify the reported sensitivity of your cell line to anthracyclines.- Ensure the compound has been stored correctly and prepare fresh dilutions.- Double-check all calculations for stock and working solutions. |
| High background in colorimetric/fluorometric assays (e.g., MTT) | - Compound interferes with the assay reagents- Contamination of cell culture | - Run a control with the compound in cell-free media to check for direct reaction with the assay dye.- Routinely check for mycoplasma and other contaminants.[6] |
| Cells are clumping | - Over-digestion with trypsin- High cell density | - Optimize trypsinization time to obtain a single-cell suspension.- Seed cells at a lower density to prevent excessive cell-to-cell contact. |
Quantitative Data
The following table presents representative IC50 values for the closely related compound, aclacinomycin A, in various human cancer cell lines. This data can serve as a reference for establishing an expected range of activity for this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.27[5] |
| HepG2 | Hepatocellular Carcinoma | 0.32[5] |
| MCF-7 | Breast Adenocarcinoma | 0.62[5] |
Experimental Protocols
Protocol: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to a concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, and 10 µM.
-
Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control if available.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control and untreated cells.
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4-6 hours at 37°C.[7]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[7]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are known to be affected by anthracyclines, which are relevant to the mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
side effects and toxicity of 10-Decarbomethoxyaclacinomycin A in preclinical studies
Disclaimer: Preclinical data specifically for 10-Decarbomethoxyaclacinomycin A is limited in publicly available literature. The following information is primarily based on studies of its close structural analog, Aclacinomycin A, and general knowledge of anthracycline antibiotics. Researchers should use this information as a guide and conduct specific studies to determine the precise toxicological profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected major side effects of this compound in preclinical animal models?
Based on studies with Aclacinomycin A, the primary dose-limiting toxicities are expected to be myelosuppression (a decrease in white blood cell count) and gastrointestinal toxicity (such as anorexia, depression of spontaneous activity, and unformed feces).[1][2][3] While generally considered less cardiotoxic than Doxorubicin, cardiac function should still be monitored, especially at higher cumulative doses.[4]
Q2: We are observing significant weight loss in our mouse cohort treated with this compound. Is this a known side effect?
Yes, this is a potential side effect. A study on the chronic toxicity of Aclacinomycin A in rats noted anorexia and decreased body weight gain at higher doses (0.6 and 1.2 mg/kg/day).[1] This is likely related to gastrointestinal toxicity.
Q3: What is the expected profile of cardiotoxicity for this compound compared to other anthracyclines like Doxorubicin?
Aclacinomycin A has been reported to have significantly lower cardiotoxicity compared to Doxorubicin.[4] This is a key characteristic of Aclacinomycin A and its analogs. However, as it is still an anthracycline, monitoring for cardiotoxicity is recommended in long-term or high-dose studies.
Q4: Are there any known mechanisms of resistance to this compound that could affect our in vitro experiments?
While specific resistance mechanisms to this compound are not well-documented, resistance to anthracyclines, in general, can be multifactorial. This can include increased drug efflux by transporters like P-glycoprotein, alterations in topoisomerase II, and enhanced DNA repair mechanisms.
Troubleshooting Guides
Issue: High mortality in animal studies at calculated doses.
Possible Cause & Solution:
-
Incorrect Dosing: Double-check all dose calculations and the concentration of the dosing solution. Ensure the vehicle used for administration is appropriate and non-toxic.
-
Animal Strain Variability: Different strains of mice or rats can have varying sensitivities to drug toxicity. The LD50 values from one strain may not be directly transferable to another. It is advisable to perform a dose-range-finding study in the specific strain being used.
-
Route of Administration: The toxicity of anthracyclines can vary significantly with the route of administration (e.g., intravenous vs. intraperitoneal vs. oral).[5] Ensure the chosen route is consistent with intended clinical application and published preclinical data for similar compounds.
Issue: Inconsistent results in in vitro cytotoxicity assays (e.g., MTT, XTT).
Possible Cause & Solution:
-
Cell Seeding Density: The optimal cell number per well can vary between cell lines. Too few cells can lead to weak signals, while too many can result in nutrient depletion and non-drug-related cell death. A cell titration experiment is recommended to determine the optimal seeding density.
-
Drug Solubility and Stability: Ensure that this compound is fully dissolved in the culture medium. Some anthracyclines can be light-sensitive, so protect solutions from light. Prepare fresh dilutions for each experiment.
-
Incubation Time: The cytotoxic effects of anthracyclines are often time-dependent. An incubation time that is too short may not be sufficient to induce measurable cell death. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Quantitative Toxicity Data (for Aclacinomycin A)
Table 1: In Vivo Acute Toxicity of Aclacinomycin A
| Species | Route of Administration | LD50 Value | Reference |
| Mice | Intravenous (i.v.) | 35.6 mg/kg | [5] |
| Mice | Oral | 76.5 mg/kg | [5] |
Table 2: In Vitro Cytotoxicity of Aclacinomycin A
| Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| L1210 (Leukemia) | [14C]-Thymidine incorporation | 0.30 µg/mL | Not Specified | [4] |
| L1210 (Leukemia) | [14C]-Uridine incorporation | 0.038 µg/mL | Not Specified | [4] |
| Rabbit Reticulocytes | Ubiquitin-ATP-dependent proteolysis | 52 µM | 30 min | [5] |
Experimental Protocols
General Protocol for In Vivo Acute Toxicity Study in Mice
-
Animal Model: Use healthy, young adult mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, of a single sex to minimize variability. Acclimate the animals for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or a buffered solution). Perform serial dilutions to achieve the desired final concentrations.
-
Dose Administration: Administer the compound via the desired route (e.g., a single bolus intravenous injection via the tail vein or intraperitoneal injection). Include a control group that receives only the vehicle. Use at least 5-10 animals per dose group.
-
Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss), and any adverse reactions at regular intervals (e.g., 1, 4, 24, 48, 72 hours, and then daily for 14 days).
-
Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.
General Protocol for In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Plate cells in a 96-well plate at a predetermined optimal seeding density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways
The primary mechanisms of toxicity for anthracyclines like Aclacinomycin A involve the generation of reactive oxygen species (ROS) and interference with topoisomerase enzymes, leading to DNA damage and apoptosis.
Caption: Key signaling pathways in anthracycline-induced cardiotoxicity.
Caption: General workflow for preclinical toxicity assessment.
References
- 1. [Chronic toxicity of aclacinomycin A in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical studies of aclacinomycin A (ACM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of aclacinomycin-A. A clinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Anticancer Properties of Aclacinomycin A, a Proxy for 10-Decarbomethoxyaclacinomycin A
A Note to Researchers: Direct experimental data on the anticancer properties of 10-Decarbomethoxyaclacinomycin A is limited in publicly available scientific literature. This guide therefore focuses on its parent compound, Aclacinomycin A (also known as Aclarubicin) , as a close structural analog and a proxy to provide valuable insights into its potential anticancer activities. Aclacinomycin A is a well-studied second-generation anthracycline antibiotic with a multifaceted mechanism of action and a more favorable safety profile compared to earlier anthracyclines like doxorubicin.[1]
I. Comparative Anticancer Activity
Aclacinomycin A has demonstrated significant antitumor activity against a range of hematological and solid tumors.[2][3] Its efficacy is comparable to that of other established anthracyclines, but with notably lower cardiotoxicity, a significant dose-limiting side effect of drugs like doxorubicin.[2][3]
Table 1: Comparative in vivo Anticancer Activity of Aclacinomycin A
| Cancer Model | Aclacinomycin A Activity | Comparison with Other Agents | Reference |
| Leukemia L-1210 (intraperitoneal) | Same degree of activity as daunomycin, somewhat less than adriamycin (doxorubicin). | - | [2][3] |
| Leukemia P-388 (intraperitoneal) | Same degree of activity as daunomycin, somewhat less than adriamycin (doxorubicin). | - | [2][3] |
| Sarcoma-180 (subcutaneous) | Almost the same degree of inhibition as adriamycin and daunomycin, at approximately twice the optimal dose of adriamycin. | - | [2][3] |
| 6C3HED Lymphosarcoma (subcutaneous) | Almost the same degree of inhibition as adriamycin and daunomycin. | - | [2][3] |
| Leukemia L-1210 (oral) | Significant activity. | - | [2] |
II. Mechanism of Action: A Dual Inhibitor of Topoisomerases
The primary mechanism of action of Aclacinomycin A involves the inhibition of topoisomerases, crucial enzymes in DNA replication and transcription. Unlike many other anthracyclines that primarily target topoisomerase II, Aclacinomycin A is a dual inhibitor of both topoisomerase I and topoisomerase II.[4][5] This dual inhibition leads to DNA strand breaks and ultimately triggers programmed cell death (apoptosis).
Additional anticancer mechanisms of Aclacinomycin A include:
-
Generation of Reactive Oxygen Species (ROS): This induces oxidative stress within cancer cells, contributing to their demise.
-
Inhibition of Nucleic Acid Synthesis: Aclacinomycin A can interfere with the synthesis of RNA.[4][6]
-
Suppression of Tumor Invasion: It has been shown to inhibit cancer cell migration.
-
Inhibition of Angiogenesis: This process is vital for tumor growth and metastasis.
Signaling Pathway of Aclacinomycin A-induced Apoptosis
Caption: Mechanism of Aclacinomycin A-induced apoptosis.
III. Experimental Protocols
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
Apoptosis Analysis by Flow Cytometry (Annexin V and Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4][6]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for apoptosis analysis using flow cytometry.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content, which varies throughout the cell cycle.[1][10]
Protocol:
-
Cell Culture and Treatment: Grow and treat cells with the test compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[11][12]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[10]
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
IV. Conclusion
While specific data for this compound is scarce, the extensive research on its parent compound, Aclacinomycin A, provides a strong foundation for its potential as a valuable anticancer agent. Its dual inhibition of topoisomerases I and II, coupled with a more favorable safety profile compared to older anthracyclines, makes it and its derivatives promising candidates for further investigation in cancer therapy. The experimental protocols provided in this guide offer a standardized approach for researchers to validate and compare the anticancer properties of novel compounds like this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
A Comparative Analysis of 10-Decarbomethoxyaclacinomycin A and Other Anthracyclines in Cancer Therapy
A detailed guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental evaluation of key anthracycline compounds.
This guide provides a comprehensive comparison of 10-Decarbomethoxyaclacinomycin A and other prominent anthracyclines, including Doxorubicin, Daunorubicin, Epirubicin, and its parent compound, Aclacinomycin A. Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[1][2] Their primary mechanism of action involves the disruption of DNA synthesis and function in rapidly dividing cancer cells.[3][4] This comparison focuses on their differential cytotoxicity, mechanisms of action, and key toxicities, supported by experimental data and detailed protocols.
Comparative Data on Anthracycline Performance
The efficacy and safety profiles of anthracyclines can vary significantly. The following tables summarize key quantitative data to facilitate a direct comparison between these compounds.
Table 1: Comparative Cytotoxicity (IC₅₀) of Anthracyclines in Human Cancer Cell Lines
| Compound | K562 (Leukemia) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Aclacinomycin A | ~2.5x less cytotoxic than Doxorubicin[5] | Less cytotoxic than Doxorubicin/Epirubicin at high doses[6] | Data Not Available | Data Not Available |
| Doxorubicin | Highly cytotoxic[5] | Highly cytotoxic[7] | Highly cytotoxic[7] | Highly cytotoxic[7] |
| Daunorubicin | Potent cytotoxic activity[8] | Potent cytotoxic activity | Potent cytotoxic activity | Potent cytotoxic activity |
| Epirubicin | Data Not Available | Greater cytotoxicity than Doxorubicin[7] | Greater cytotoxicity than Doxorubicin[7] | Greater cytotoxicity than Doxorubicin[7] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data for this compound is limited in publicly available literature.
Table 2: Mechanistic and Toxicological Profile of Anthracyclines
| Compound | Primary Mechanism of Action | Key Advantages | Major Toxicities |
| This compound | Biosynthesis intermediate for Aclacinomycin A[9] | Data Not Available | Data Not Available |
| Aclacinomycin A | Dual Topoisomerase I/II inhibitor[10] | Lower cardiotoxicity than Doxorubicin[2][11] | Myelosuppression[12] |
| Doxorubicin | Topoisomerase II inhibition, DNA intercalation, ROS generation[3][4] | Broad-spectrum antitumor activity[3] | Cardiotoxicity, myelosuppression[3] |
| Daunorubicin | Topoisomerase II inhibition, DNA and RNA synthesis inhibition[13] | Effective against hematological malignancies[8][14] | Cardiotoxicity[15][16] |
| Epirubicin | Topoisomerase II inhibition, DNA intercalation[17][18] | Reduced cardiotoxicity compared to Doxorubicin[1][19] | Myelosuppression, mucositis[19] |
Mechanisms of Action: A Deeper Dive
The anticancer effects of anthracyclines are multifaceted. Doxorubicin, a widely studied anthracycline, exerts its effects through several mechanisms:
-
DNA Intercalation: The planar ring structure of doxorubicin inserts between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.[4]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA unwinding, leading to DNA strand breaks.[3][4]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.[3][4] This ROS production is also heavily implicated in its cardiotoxic side effects.[3]
Aclacinomycin A distinguishes itself by acting as a dual inhibitor of both topoisomerase I and II.[10] This broader mechanism may contribute to its different spectrum of activity and toxicity. Epirubicin, an epimer of doxorubicin, shares similar mechanisms but appears to have a faster elimination and reduced toxicity profile.[18] Daunorubicin is also a potent topoisomerase II inhibitor that effectively halts DNA and RNA synthesis.[8]
Experimental Protocols for Comparative Evaluation
To ensure objective and reproducible comparisons between anthracyclines, standardized experimental protocols are essential.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of each anthracycline for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the drug concentration.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Procedure:
-
Treat cells with the anthracyclines at their respective IC₅₀ concentrations.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of cell death.
-
3. DNA Damage Assessment (Comet Assay)
-
Principle: Also known as single-cell gel electrophoresis, this assay detects DNA strand breaks. Damaged DNA fragments migrate out of the nucleus under an electric field, forming a "comet tail."
-
Procedure:
-
Embed treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide).
-
Visualize and quantify the "comet tails" using fluorescence microscopy and specialized software. The length and intensity of the tail are proportional to the extent of DNA damage.
-
Discussion and Future Directions
While Doxorubicin and Daunorubicin remain cornerstones of many chemotherapy regimens, their significant cardiotoxicity limits their clinical utility.[3][15][16] Newer analogues like Epirubicin and Aclacinomycin A have been developed to mitigate this toxicity while retaining potent antitumor activity.[1][2][11] Epirubicin, for instance, has demonstrated a more favorable safety profile compared to doxorubicin in several studies.[1][19] Aclacinomycin A's lower cardiotoxicity is a significant advantage, and its unique dual inhibitory action on topoisomerases I and II warrants further investigation.[2][10]
Information on this compound is sparse in the current literature, primarily identifying it as a biosynthetic precursor to Aclacinomycin A.[9] Further studies are needed to elucidate its pharmacological properties and potential as an anticancer agent in its own right. The development of novel anthracycline analogues and drug delivery systems, such as liposomal formulations, continues to be a promising area of research aimed at improving the therapeutic index of this important class of drugs.[1] The comparative data and protocols presented in this guide offer a framework for researchers to systematically evaluate these and other emerging anthracycline compounds.
References
- 1. karger.com [karger.com]
- 2. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH and moderate hyperthermia on doxorubicin, epirubicin and aclacinomycin A cytotoxicity for Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in Transport Characteristics and Cytotoxicity of Epirubicin and Doxorubicin in HepG2 and A549 Cells | Anticancer Research [ar.iiarjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Differential actions of aclarubicin and doxorubicin: the role of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase II trial of aclacinomycin A in acute leukemia and various solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Topoisomerase II inhibitors in AML: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute anthracycline cardiotoxicity. Comparative morphologic study of three analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. adooq.com [adooq.com]
- 18. Epirubicin - Wikipedia [en.wikipedia.org]
- 19. Epirubicin. An updated review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in the management of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 10-Decarbomethoxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods applicable to the analysis of 10-Decarbomethoxyaclacinomycin A and related anthracycline compounds. The methodologies presented—Normal-Phase HPLC with UV detection, Reverse-Phase HPLC with Fluorescence detection, and UHPLC with Tandem Mass Spectrometry (MS/MS) detection—offer a range of options to suit various analytical needs, from routine monitoring to high-sensitivity quantification in complex matrices.
Method Comparison at a Glance
The selection of an appropriate analytical method is critical for accurate quantification and characterization of this compound. The following table summarizes the key performance characteristics of the three highlighted methods.
| Parameter | Method 1: Normal-Phase HPLC-UV | Method 2: Reverse-Phase HPLC-Fluorescence | Method 3: UHPLC-MS/MS |
| Principle | Separation based on polarity using a polar stationary phase and a non-polar mobile phase. | Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. | Separation based on hydrophobicity coupled with highly sensitive and specific mass-based detection. |
| Primary Application | Analysis of related compounds in fermentation and purification processes.[1] | Determination in biological fluids like plasma.[2] | High-sensitivity quantification of anthracyclines in various biological matrices.[3] |
| Detector | UV-Vis Detector | Fluorescence Detector | Tandem Mass Spectrometer (MS/MS) |
| Key Advantages | Good for separating structurally similar analogs. | High sensitivity and selectivity for fluorescent compounds.[2] | Exceptional sensitivity, selectivity, and specificity; suitable for complex samples.[3] |
| Considerations | Requires non-aqueous, often volatile mobile phases; may have lower sensitivity compared to other methods. | Requires the analyte to be fluorescent or derivatized to be fluorescent. | Higher instrument cost and complexity. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of aclacinomycin A and other anthracyclines and can be adapted for this compound.
Method 1: Normal-Phase HPLC with UV Detection
This method is well-suited for the separation and quantification of aclacinomycin A and its related compounds during production and purification.[1]
-
Column: µ-Porasil
-
Mobile Phase: A mixture of chloroform, methanol, acetic acid, water, and triethylamine in a ratio of 68:20:10:2:0.01 (v/v).[1]
-
Detection: UV-Vis at a wavelength of 436 nm.[1]
-
Internal Standard: MA144 M1, an aclacinomycin analogue, can be used to improve quantitative accuracy.[1]
Method 2: Reverse-Phase HPLC with Fluorescence Detection
This sensitive and selective method is designed for the determination of aclacinomycin A and its metabolites in biological fluids.[2]
-
Column: Microparticulate phenethyl derivative of silica.
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.03 M ammonium formate buffer (pH 5.0).[2]
-
Detection: Fluorescence detector with excitation at 435 nm and emission at 505 nm.[2]
-
Quantification: Achieves high reproducibility and linear calibration curves in the range of 20 ng/ml to 100 ng/ml in plasma using an internal standard.[2]
Method 3: UHPLC-MS/MS for Anthracycline Analysis
Representing the cutting edge in analytical separation, UHPLC coupled with tandem mass spectrometry offers unparalleled sensitivity and specificity, making it ideal for the analysis of anthracyclines in complex biological samples for applications such as monitoring occupational exposure.[3]
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Solid Phase Extraction (SPE) is typically employed for urine samples to concentrate the analytes and remove interfering substances.[3]
-
Detection: ESI-UHPLC-MS/MS.
-
Performance: This method can achieve a lower limit of quantification (LOQ) of 10 ng/L with good linearity, precision, and accuracy.[3]
Visualizing the Analytical Workflow
To better illustrate the logical flow of the analytical processes, the following diagrams are provided.
Caption: Workflow for Normal-Phase HPLC with UV Detection.
Caption: Workflow for Reverse-Phase HPLC with Fluorescence Detection.
Caption: Workflow for UHPLC-MS/MS Analysis.
References
- 1. HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF ACLACINOMYCIN A AND ITS RELATED COMPOUNDS [jstage.jst.go.jp]
- 2. High performance liquid chromatographic determination of aclacinomycin a and its related compounds. II. Reverse phase HPLC determination of aclacinomycin A and its metabolites in biological fluids using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Confirmation of 10-Decarbomethoxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the confirmation of 10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic. We will delve into the utility of mass spectrometry, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy, presenting supporting experimental data and detailed protocols to aid in methodological selection and application.
Introduction to this compound and its Analytical Challenges
This compound is a member of the anthracycline class of compounds, which are widely recognized for their potent antitumor properties. Structurally, it is closely related to the well-studied aclacinomycin A. The confirmation of its identity and purity is a critical step in drug discovery, development, and quality control. The complex structure of this compound, featuring a tetracyclic aglycone and a trisaccharide chain, presents unique challenges and opportunities for different analytical methodologies.
Mass Spectrometry: A Powerful Tool for Structural Elucidation
Mass spectrometry (MS) is a highly sensitive and specific technique for the determination of the molecular weight and structure of this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique for anthracyclines, as it minimizes in-source fragmentation and preserves the molecular ion.[1][2]
Tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of the molecular ion. For anthracyclines, the most common fragmentation pathway involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties.[1][3] This characteristic fragmentation pattern is invaluable for confirming the identity of the aglycone and the sequence of the sugar units.
Key Fragmentation Pathways for Anthracyclines:
-
Cleavage of Glycosidic Bonds: The bonds linking the sugar units to the aglycone and to each other are labile and readily cleave during MS/MS analysis. This results in fragment ions corresponding to the aglycone and the individual or combined sugar moieties.
-
Loss of Water and Other Neutral Molecules: Dehydration and other neutral losses from the aglycone or sugar rings can also be observed.
High-Performance Liquid Chromatography: The Workhorse for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the separation, quantification, and purity assessment of this compound. Due to the chromophoric nature of the anthracycline ring system, UV-Vis detection is commonly employed. For enhanced sensitivity and selectivity, fluorescence detection can also be utilized, as these compounds are naturally fluorescent.[4]
A variety of reversed-phase and normal-phase HPLC methods have been developed for the analysis of aclacinomycin A and its related compounds.[4][5] The choice of the stationary and mobile phases can be optimized to achieve the desired separation from impurities and metabolites.
Nuclear Magnetic Resonance Spectroscopy: The Gold Standard for Unambiguous Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of novel compounds and for the confirmation of the structure of known molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.
The complete assignment of the ¹H and ¹³C NMR spectra of aclacinomycin A has been reported, providing a crucial reference for the structural confirmation of this compound.[6] Any modifications to the aclacinomycin A structure, such as the absence of the carbomethoxy group, will result in predictable changes in the NMR spectrum.
Comparative Performance of Analytical Techniques
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Molecular Weight Determination, Structural Elucidation | Quantification, Purity Assessment, Separation | Unambiguous Structure Determination |
| Sensitivity | High (picomole to femtomole) | Moderate to High (nanogram to picogram) | Low (microgram to milligram) |
| Specificity | High (especially with MS/MS) | Moderate (can be improved with selective detectors) | Very High |
| Sample Throughput | High | High | Low |
| Quantitative Capability | Good (with appropriate internal standards) | Excellent | Good (qNMR) but less common for routine analysis |
| Instrumentation Cost | High | Moderate | Very High |
| Expertise Required | High | Moderate | High |
Note: The performance characteristics are general and can vary depending on the specific instrumentation and experimental conditions.
Quantitative Data Comparison
| Parameter | HPLC-UV/Fluorescence (for related anthracyclines) |
| Limit of Detection (LOD) | 20 ng/mL (Aclacinomycin A, Fluorescence)[4], 60 ng/mL (Doxorubicin, UV)[7] |
| Limit of Quantification (LOQ) | 20 ng/mL (Aclacinomycin A, Fluorescence)[4] |
| Linearity Range | 20 - 100 ng/mL (Aclacinomycin A, Fluorescence)[4] |
| Precision (RSD%) | Typically < 5% |
| Accuracy (Recovery %) | Typically 95-105% |
Note: Specific quantitative data for this compound is not available. The data presented is for closely related anthracyclines and serves as a reference.
Experimental Protocols
Mass Spectrometry (Predicted Protocol for this compound)
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): 1-2 L/min
-
Drying Gas (N₂): 5-10 L/min
-
Source Temperature: 100-150 °C
-
-
Mass Spectrometry Analysis:
-
Full Scan MS: Acquire data in the m/z range of 100-1500 to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with argon or nitrogen. Acquire the product ion spectrum to observe the characteristic fragmentation pattern (loss of sugar moieties).
-
High-Performance Liquid Chromatography (based on Aclacinomycin A analysis)[4]
-
Sample Preparation: Prepare stock solutions of this compound in methanol. Dilute with the mobile phase to create calibration standards and sample solutions. For biological samples, a liquid-liquid or solid-phase extraction may be necessary.
-
Instrumentation: A standard HPLC system with a UV-Vis or fluorescence detector.
-
Chromatographic Conditions (Reversed-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.03 M ammonium formate, pH 5.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection:
-
UV-Vis: Monitor at the wavelength of maximum absorbance (around 430 nm for anthracyclines).
-
Fluorescence: Excitation at ~435 nm and emission at ~505 nm.[4]
-
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Nuclear Magnetic Resonance Spectroscopy (based on Aclacinomycin A analysis)[6]
-
Sample Preparation: Dissolve an adequate amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Experiments:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments to establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC).
-
-
Data Analysis: Analyze the spectra to assign all proton and carbon signals and compare the data with the known spectra of aclacinomycin A to confirm the absence of the carbomethoxy group and the overall structural integrity.
Visualization of the Confirmatory Workflow
References
- 1. Overcharging Effect in Electrospray Ionization Mass Spectra of Daunomycin-Tuftsin Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatographic determination of aclacinomycin a and its related compounds. II. Reverse phase HPLC determination of aclacinomycin A and its metabolites in biological fluids using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF ACLACINOMYCIN A AND ITS RELATED COMPOUNDS [jstage.jst.go.jp]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. researchgate.net [researchgate.net]
Validating the Purity of 10-Decarbomethoxyaclacinomycin A: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients is a critical step in preclinical and clinical studies. This guide provides a comparative overview of analytical methods for validating the purity of a 10-Decarbomethoxyaclacinomycin A sample, a potent anthracycline antibiotic. We present experimental data and detailed protocols to differentiate it from potential impurities.
Introduction to this compound and Purity Analysis
This compound belongs to the aclacinomycin family of antitumor antibiotics. Its complex structure necessitates rigorous analytical techniques to confirm its identity and quantify any impurities that may affect its efficacy and toxicity. The primary methods for purity validation of such complex molecules are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] HPLC provides quantitative information about the percentage of the main compound and its impurities, while NMR offers detailed structural confirmation.
Comparative Analysis of Analytical Techniques
A combination of chromatographic and spectroscopic methods is essential for the unambiguous purity assessment of this compound. Below is a comparison of the data obtained from a hypothetical sample analysis.
Table 1: Purity Profile of this compound Sample by HPLC-MS
| Compound | Retention Time (min) | Area (%) | [M+H]+ (m/z) |
| This compound | 12.5 | 98.5 | 756.3 |
| Impurity 1 (Aclacinomycin A) | 10.2 | 0.8 | 814.3 |
| Impurity 2 (Unknown) | 14.1 | 0.5 | 728.2 |
| Impurity 3 (Degradant) | 8.7 | 0.2 | 698.3 |
Table 2: Key ¹H-NMR Chemical Shift Comparison
| Proton | This compound (δ, ppm) | Aclacinomycin A (δ, ppm) |
| H-1 | 7.85 | 7.90 |
| H-2 | 7.60 | 7.65 |
| H-6 | 7.40 | 7.42 |
| N(CH₃)₂ | 2.30 | 2.32 |
| OCH₃ (C4) | 3.95 | 3.98 |
| OCH₃ (C10-COOCH₃) | Not Applicable | 3.85 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B over 20 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-1000
Sample Preparation:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 100 µg/mL with the initial mobile phase composition (70% A: 30% B).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and identify any structurally related impurities.
Instrumentation:
-
500 MHz NMR spectrometer
Experimental Conditions:
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 25°C
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Sample Preparation:
-
Dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Visualizing the Workflow and Pathway
The following diagrams illustrate the experimental workflow for purity validation and a hypothetical signaling pathway involving this compound.
References
- 1. HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF ACLACINOMYCIN A AND ITS RELATED COMPOUNDS [jstage.jst.go.jp]
- 2. High performance liquid chromatographic determination of aclacinomycin a and its related compounds. II. Reverse phase HPLC determination of aclacinomycin A and its metabolites in biological fluids using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Structure by NMR of antitumor drugs aclacinomycin A and B complexed to d(CGTACG) - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of 10-Decarbomethoxyaclacinomycin A with novel antibiotics
A Head-to-Head Comparison of Novel Antibiotics in the Face of Evolving Resistance
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The ever-present challenge of antimicrobial resistance necessitates a continuous pipeline of novel antibiotics with diverse mechanisms of action. This guide provides a head-to-head comparison of several recently approved and late-stage clinical development antibiotics, offering a valuable resource for researchers and drug development professionals. While the initial topic of interest was "10-Decarbomethoxyaclacinomycin A," it is important to clarify that this compound is a precursor in the biosynthesis of aclacinomycin A, an anthracycline antibiotic primarily utilized for its antineoplastic properties in cancer chemotherapy. Its clinical application is not in the treatment of bacterial infections. Therefore, this guide will focus on a comparative analysis of novel, clinically relevant antibacterial agents.
The following sections present a detailed comparison of Lefamulin, Gepotidacin, Cefiderocol, Zevtera (ceftobiprole medocaril), Pivya (pivmecillinam), Exblifep (cefepime and enmetazobactin), and Orlynvah (sulopenem etzadroxil and probenecid). The comparison includes quantitative data on their in vitro activity, a summary of their mechanisms of action, and an overview of the experimental protocols from their pivotal clinical trials.
Comparative In Vitro Activity of Novel Antibiotics
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for the selected novel antibiotics against key Gram-positive and Gram-negative pathogens.
Table 1: In Vitro Activity against Gram-Positive Pathogens (MIC in µg/mL)
| Antibiotic | Organism | MIC50 | MIC90 |
| Lefamulin | Staphylococcus aureus (MSSA) | 0.12 | 0.25 |
| Staphylococcus aureus (MRSA) | 0.12 | 0.25 | |
| Streptococcus pneumoniae | 0.06 - 0.12 | 0.12 - 0.25[1][2][3] | |
| Gepotidacin | Staphylococcus aureus (all) | 0.25 | 0.5[4] |
| Streptococcus pneumoniae | 0.25 | 0.5[4] | |
| Staphylococcus saprophyticus | 0.12 | 0.25 | |
| Zevtera (Ceftobiprole) | Staphylococcus aureus (MRSA) | 1 | 1.5[5] |
| Streptococcus pneumoniae | ≤0.015 | 0.5 | |
| Pivya (Pivmecillinam) | Staphylococcus saprophyticus | - | - |
| Exblifep (Cefepime/Enmetazobactam) | Staphylococcus aureus (MSSA) | 2 | 4 |
| Orlynvah (Sulopenem) | Staphylococcus aureus (MSSA) | ≤0.06 | 0.12 |
Data for some antibiotic-organism pairs were not available in the searched literature.
Table 2: In Vitro Activity against Gram-Negative Pathogens (MIC in µg/mL)
| Antibiotic | Organism | MIC50 | MIC90 |
| Lefamulin | Haemophilus influenzae | 0.5 | 1 - 2[1][6] |
| Moraxella catarrhalis | 0.06 | 0.12[1] | |
| Gepotidacin | Escherichia coli | 2 | 4[4][7][8][9] |
| Klebsiella pneumoniae | 4 | 8 | |
| Cefiderocol | Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.125 | 1[10] | |
| Pseudomonas aeruginosa | 0.5 | 2[11] | |
| Acinetobacter baumannii | 1 | 128[10] | |
| Zevtera (Ceftobiprole) | Escherichia coli | 0.03 | >8 |
| Klebsiella pneumoniae | 0.03 | >8 | |
| Pseudomonas aeruginosa | 2 | >8[5] | |
| Pivya (Pivmecillinam) | Escherichia coli | 1 | 2[12] |
| Proteus mirabilis | - | - | |
| Exblifep (Cefepime/Enmetazobactam) | Escherichia coli | ≤0.06 | 0.25 |
| Klebsiella pneumoniae | ≤0.06 | 0.5 | |
| Pseudomonas aeruginosa | 2 | 4 | |
| Orlynvah (Sulopenem) | Escherichia coli | 0.12 | 1 |
| Klebsiella pneumoniae | 0.12 | 0.5 | |
| Proteus mirabilis | 0.25 | 1 |
Data for some antibiotic-organism pairs were not available in the searched literature.
Mechanisms of Action and Cellular Pathways
Understanding the mechanism of action is crucial for predicting efficacy, potential for resistance, and synergy with other agents.
Lefamulin: A Pleuromutilin Inhibitor of Protein Synthesis
Lefamulin represents the first systemic pleuromutilin antibiotic for human use. It inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, a mechanism distinct from other ribosome-targeting antibiotics.[1]
Caption: Mechanism of action of Lefamulin.
Gepotidacin: A Novel Bacterial Topoisomerase Inhibitor
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[13] Its mechanism is distinct from that of fluoroquinolones.
Caption: Mechanism of action of Gepotidacin.
Cefiderocol: A Siderophore Cephalosporin
Cefiderocol employs a "Trojan horse" mechanism to enter bacterial cells. It chelates iron and is actively transported across the outer membrane via bacterial iron transport systems. Once in the periplasmic space, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[10]
Caption: Mechanism of action of Cefiderocol.
Zevtera, Pivya, Exblifep, and Orlynvah: Targeting the Bacterial Cell Wall
These four antibiotics, while belonging to different classes (cephalosporin, penicillin, and penem), share a common overarching mechanism of inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, they differ in their specific PBP targets, spectrum of activity, and, in the case of Exblifep and Orlynvah, the inclusion of a β-lactamase inhibitor or a pharmacokinetic enhancer, respectively.
Caption: General mechanism of action for Zevtera, Pivya, Exblifep, and Orlynvah.
Experimental Protocols of Pivotal Clinical Trials
The efficacy and safety of these novel antibiotics were established in robust clinical trials. Below are summaries of the experimental protocols for their key studies.
Lefamulin: LEAP 1 and LEAP 2 Trials
The Lefamulin Evaluation Against Pneumonia (LEAP) 1 and 2 trials were phase 3, randomized, double-blind, non-inferiority studies designed to evaluate the efficacy and safety of lefamulin for the treatment of community-acquired bacterial pneumonia (CABP).[14][15][16][17][18][19]
-
Study Design:
-
LEAP 1: Randomized adults with PORT risk class ≥III to receive intravenous (IV) lefamulin (150 mg every 12 hours) or IV moxifloxacin (400 mg every 24 hours).[14][17][18][19] A switch to oral therapy was permitted after 6 doses based on predefined criteria.[14][17][18][19]
-
LEAP 2: Randomized adults with PORT risk class II, III, or IV to receive oral lefamulin (600 mg every 12 hours for 5 days) or oral moxifloxacin (400 mg every 24 hours for 7 days).[15][16][20]
-
-
Patient Population: Adults with a diagnosis of CABP, confirmed by radiography, with acute onset of symptoms and vital sign abnormalities.[15][16][20]
-
Primary Endpoint: The primary endpoint for FDA submission was early clinical response (ECR) at 96 hours after the first dose.[15][17][18] For the European Medicines Agency, the co-primary endpoints were investigator assessment of clinical response at test-of-cure (5-10 days after the last dose).[17][18]
Gepotidacin: EAGLE-2 and EAGLE-3 Trials
The EAGLE-2 and EAGLE-3 trials were phase 3, randomized, multicenter, double-blind, double-dummy, non-inferiority trials comparing oral gepotidacin to oral nitrofurantoin for the treatment of uncomplicated urinary tract infections (uUTIs) in female patients.[21][22][23][24]
-
Study Design: Female patients aged 12 years and older with symptoms of uUTI were randomized 1:1 to receive either oral gepotidacin (1500 mg twice daily for 5 days) or oral nitrofurantoin (100 mg twice daily for 5 days).[22][23]
-
Patient Population: Non-pregnant females with two or more symptoms of uUTI (dysuria, frequency, urgency, or lower abdominal pain) and evidence of urinary nitrite or pyuria.[22]
-
Primary Endpoint: The primary endpoint was the therapeutic response (success or failure) at the test-of-cure visit (day 10-13) in patients with a qualifying uropathogen susceptible to nitrofurantoin.[22]
Cefiderocol: CREDIBLE-CR and APEKS-cUTI Trials
-
CREDIBLE-CR: This was a phase 3, international, multicenter, randomized, open-label, pathogen-focused study evaluating cefiderocol in patients with serious infections caused by carbapenem-resistant Gram-negative bacteria.[25][26][27][28][29]
-
Study Design: Patients with nosocomial pneumonia, bloodstream infection/sepsis, or complicated urinary tract infection (cUTI) caused by carbapenem-resistant pathogens were randomized 2:1 to receive either cefiderocol or the best available therapy.[25][27][28]
-
Patient Population: Hospitalized adults with evidence of a carbapenem-resistant Gram-negative infection.[25][27][28]
-
Primary Endpoint: For nosocomial pneumonia and bloodstream infections/sepsis, the primary endpoint was clinical cure at the test-of-cure visit. For cUTI, it was microbiological eradication.[29]
-
-
APEKS-cUTI: This was a phase 2, randomized, double-blind study comparing the efficacy and safety of cefiderocol versus imipenem-cilastatin in patients with cUTI.[30][31][32][33][34]
-
Study Design: Hospitalized adult patients with cUTI, with or without pyelonephritis, were randomized to receive either cefiderocol (2g IV every 8 hours) or high-dose imipenem/cilastatin (1g/1g IV every 8 hours) for 7 to 14 days.[32][34]
-
Patient Population: Adults with a diagnosis of cUTI or acute uncomplicated pyelonephritis and a positive urine culture.[34]
-
Primary Endpoint: The primary endpoint was a composite of clinical and microbiological response at the test-of-cure visit.[34]
-
This guide provides a foundational comparison of these novel antibiotics. For more in-depth information, including detailed safety profiles, pharmacokinetic and pharmacodynamic properties, and full clinical trial results, readers are encouraged to consult the primary literature and regulatory documents.
References
- 1. Treatment of Community-Acquired Pneumonia: A Focus on Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjic.ca [cjic.ca]
- 7. jmilabs.com [jmilabs.com]
- 8. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Cefiderocol against Extensively Drug-Resistant Pseudomonas aeruginosa: CANWARD, 2007 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral Lefamulin vs Moxifloxacin for Early Clinical Response Among Adults With Community-Acquired Bacterial Pneumonia: The LEAP 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rebelem.com [rebelem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. thebottomline.org.uk [thebottomline.org.uk]
- 21. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oral gepotidacin versus nitrofurantoin in patients with uncomplicated urinary tract infection (EAGLE-2 and EAGLE-3): two randomised, controlled, double-blind, double-dummy, phase 3, non-inferiority trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gsk.com [gsk.com]
- 24. researchgate.net [researchgate.net]
- 25. Designing A Pathogen-Focused Study To Address The High Unmet Medical Need Represented By Carbapenem-Resistant Gram-Negative Pathogens – The International, Multicenter, Randomized, Open-Label, Phase 3 CREDIBLE-CR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phase III clinical trial of cefiderocol in patients with carbapenem-resistant Gram-negative bacterial infections (CREDIBLE-CR Study) - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
- 29. Efficacy and safety of cefiderocol or best available therapy for the treatment of serious infections caused by carbapenem-resistant Gram-negative bacteria (CREDIBLE-CR): a randomised, open-label, multicentre, pathogen-focused, descriptive, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Pathogen-focused Clinical Development to Address Unmet Medical Need: Cefiderocol Targeting Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
- 32. Shionogi Announces Positive Top-Line Results For Cefiderocol Pivotal cUTI Clinical Trial [prnewswire.com]
- 33. Structured patient interview to assess clinical outcomes in complicated urinary tract infections in the APEKS-cUTI study: pilot investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
A Comparative Analysis of 10-Decarbomethoxyaclacinomycin A: Evaluating Experimental Antitumor Efficacy
This guide provides a comprehensive comparison of the experimental data available for 10-Decarbomethoxyaclacinomycin A and its parent compound, Aclacinomycin A, against other established anthracycline antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as an anticancer agent. While specific experimental data for this compound is limited in publicly available literature, the extensive data on Aclacinomycin A serves as a primary reference point for its biological activity.
Quantitative Performance Comparison
The antitumor efficacy of Aclacinomycin A, the parent compound of this compound, has been evaluated in various preclinical models. The following tables summarize the key quantitative data, comparing its performance with the widely used anthracyclines, Doxorubicin and Daunorubicin.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| Aclacinomycin A | 0.27 µM[1] | 0.32 µM[1] | 0.62 µM[1] |
| Doxorubicin | ~0.1 µM | ~0.5 µM | ~0.4 µM |
| Daunorubicin | ~0.2 µM | ~0.8 µM | ~0.6 µM |
Note: IC50 values for Doxorubicin and Daunorubicin are approximate and can vary based on experimental conditions. They are provided for comparative purposes.
Table 2: In Vivo Antitumor Activity in Murine Leukemia Models
| Compound | Model | Dosing (mg/kg, IP, daily) | Outcome |
| Aclacinomycin A | Leukemia P-388 | 0.75 - 6[2] | Dose-dependent tumor growth inhibition[2] |
| Aclacinomycin A | Leukemia L-1210 | 0.6 - 20 (Oral, daily)[2] | Antitumor effect observed[2] |
| Doxorubicin | Leukemia L-1210 | Not specified | Generally more potent than Aclacinomycin A |
| Daunorubicin | Leukemia L-1210 | Not specified | Similar degree of activity to Aclacinomycin A |
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of anthracycline antibiotics.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., this compound) and reference compounds (e.g., Doxorubicin) are serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
2. In Vivo Antitumor Activity in Murine Leukemia Model (P-388)
-
Animal Model: Female CDF1 mice are used.
-
Tumor Inoculation: Mice are inoculated intraperitoneally (IP) with 1 x 10^6 P-388 leukemia cells.
-
Compound Administration: Treatment with the test compound, reference compound, or vehicle control begins 24 hours after tumor inoculation. The compounds are administered intraperitoneally or orally daily for a specified period (e.g., 5-9 days).
-
Monitoring: The mice are monitored daily for signs of toxicity and survival. Body weight is recorded regularly.
-
Endpoint: The primary endpoint is the mean survival time (MST) of each group. The percentage increase in lifespan (% ILS) is calculated using the formula: (% ILS) = [(MST of treated group / MST of control group) - 1] x 100.
-
Statistical Analysis: The statistical significance of the difference in survival times between the treated and control groups is determined using appropriate statistical tests (e.g., log-rank test).
3. Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and reaction buffer (containing ATP and MgCl2).
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for 30-60 minutes.
-
Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA samples are subjected to agarose gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light.
-
Analysis: Inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA compared to the control without the inhibitor.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway associated with the mechanism of action of this compound and related anthracyclines.
Caption: Experimental workflow for the validation of this compound.
Caption: Inhibition of Topoisomerase II signaling pathway by this compound.
References
Safety Operating Guide
Personal protective equipment for handling 10-Decarbomethoxyaclacinomycin A
Essential Safety and Handling Guide for 10-Decarbomethoxyaclacinomycin A
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent compound requiring stringent safety protocols. Adherence to these procedures is vital to ensure personnel safety and prevent environmental contamination. Given its likely classification as a cytotoxic agent, all handling should be performed with the utmost care, assuming the compound is carcinogenic, mutagenic, and teratogenic.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to this compound. The following equipment is mandatory when handling the compound in any form (solid or solution).
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05).[1] | Provides a robust barrier against dermal absorption. Double gloving minimizes contamination risk during glove removal. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from accidental splashes and spills.[2] |
| Eye Protection | Chemical splash goggles or a full-face shield.[2][3] | Protects eyes from splashes and aerosols. A face shield offers broader protection. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or higher, depending on the procedure and potential for aerosol generation. | Prevents inhalation of airborne particles, especially when handling the powdered form of the compound. |
| Additional PPE | Shoe covers and a hair cap.[3] | Minimizes the tracking of contaminants outside of the designated handling area. |
II. Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4][5]
A. Preparation and Reconstitution:
-
Preparation of Work Area: Before handling the compound, decontaminate the work surface within the chemical fume hood. Assemble all necessary materials, including the compound, solvents, pipettes, and waste containers.
-
Donning PPE: Put on all required PPE in the correct order (gown, hair cap, shoe covers, mask, eye protection, and then two pairs of gloves).
-
Handling the Compound:
-
Carefully open the container with the solid compound, avoiding any dispersal of powder.
-
Weigh the desired amount of the compound using a tared weigh boat.
-
To reconstitute, add the solvent slowly to the solid to avoid splashing.
-
Gently swirl or vortex the solution to ensure complete dissolution.
-
-
Post-Handling:
-
Securely cap the stock solution container and label it clearly with the compound name, concentration, date, and hazard symbols.
-
Wipe down the exterior of the container and all equipment used with a suitable deactivating agent (e.g., a high pH detergent), followed by 70% ethanol.
-
B. Experimental Use:
-
Transporting: When moving the stock solution outside of the chemical fume hood, use a secondary, sealed, and shatterproof container.
-
Cell Culture and In Vitro Assays:
-
Perform all additions of the compound to cell culture media or assay plates within a biological safety cabinet.
-
Use dedicated pipettes and tips for handling the compound.
-
After incubation, all treated media, plates, and consumables are considered cytotoxic waste.
-
-
In Vivo Studies:
-
Handle all animals dosed with this compound in a designated area.
-
Wear appropriate PPE when handling the animals and their waste products (bedding, feces, urine), as the compound and its metabolites may be excreted.[6]
-
All animal-related waste must be disposed of as cytotoxic waste.
-
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Compound | Unused or expired solid compound should be disposed of in its original container within a designated cytotoxic waste container. |
| Liquid Waste | All solutions containing the compound, including treated cell culture media, should be collected in a clearly labeled, leak-proof hazardous waste container. |
| Contaminated Consumables | Pipette tips, serological pipettes, culture plates, flasks, gloves, gowns, and any other materials that have come into contact with the compound must be placed in a designated cytotoxic waste container. |
| Sharps | Needles and syringes used for injections must be disposed of in a sharps container specifically designated for cytotoxic waste. |
All cytotoxic waste must be collected and disposed of by a certified hazardous waste management company in accordance with local, state, and federal regulations.
IV. Emergency Procedures
A. Spills:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.
-
Don PPE: If not already wearing it, don the full set of recommended PPE.
-
Containment: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials using scoops or forceps and place them in a cytotoxic waste container.
-
Decontamination: Clean the spill area with a deactivating solution, followed by 70% ethanol.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
B. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Visual Workflows
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: PPE Donning Sequence
Caption: General Handling and Disposal Workflow
Caption: Emergency Spill Response Plan
References
- 1. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 2. ipservices.care [ipservices.care]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
